molecular formula C9H11BrN2OS B1365751 2-[(2-Bromobenzyl)thio]acetohydrazide CAS No. 590376-68-4

2-[(2-Bromobenzyl)thio]acetohydrazide

Cat. No.: B1365751
CAS No.: 590376-68-4
M. Wt: 275.17 g/mol
InChI Key: ZSMOFBHVXKKNBB-UHFFFAOYSA-N
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Description

2-[(2-Bromobenzyl)thio]acetohydrazide is a useful research compound. Its molecular formula is C9H11BrN2OS and its molecular weight is 275.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Bromobenzyl)thio]acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Bromobenzyl)thio]acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2OS/c10-8-4-2-1-3-7(8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMOFBHVXKKNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501220438
Record name 2-[[(2-Bromophenyl)methyl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590376-68-4
Record name 2-[[(2-Bromophenyl)methyl]thio]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590376-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2-Bromophenyl)methyl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-[(2-Bromobenzyl)thio]acetohydrazide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[(2-Bromobenzyl)thio]acetohydrazide, a molecule of interest in medicinal chemistry. The guide details its chemical structure, a plausible two-step synthesis pathway including a detailed experimental protocol, and its predicted physicochemical properties. While experimental biological data for this specific compound is not yet publicly available, this guide explores the well-documented antimicrobial and antifungal potential of related hydrazide and bromobenzyl-containing compounds, positioning 2-[(2-Bromobenzyl)thio]acetohydrazide as a promising candidate for further investigation in drug discovery programs. This document is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

The relentless challenge of antimicrobial resistance necessitates the continuous exploration of novel chemical scaffolds for the development of new therapeutic agents. Hydrazide derivatives have emerged as a versatile class of compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The incorporation of a halogenated benzyl group, such as a bromobenzyl moiety, can further enhance the biological profile of a molecule by increasing its lipophilicity and potential for specific interactions with biological targets.

This guide focuses on the chemical attributes and synthetic methodology of 2-[(2-Bromobenzyl)thio]acetohydrazide, a molecule that synergistically combines the key structural features of a hydrazide and a bromobenzyl group. While specific biological studies on this compound are yet to be published, the known activities of its constituent chemical motifs suggest its potential as a valuable lead compound in the discovery of new antimicrobial agents.

Chemical Structure and Nomenclature

2-[(2-Bromobenzyl)thio]acetohydrazide is an organic compound featuring a central acetohydrazide core linked to a 2-bromobenzyl group via a thioether linkage.

  • IUPAC Name: 2-[(2-Bromobenzyl)thio]acetohydrazide

  • Synonyms: 2-((2-bromobenzyl)thio)ethanehydrazide

  • CAS Number: 590376-68-4[1]

  • Molecular Formula: C₉H₁₁BrN₂OS

  • Molecular Weight: 275.17 g/mol [1]

The structure comprises a flexible thioacetohydrazide chain, which can act as a versatile scaffold for further chemical modifications, and a rigid bromobenzyl group, which can influence the compound's interaction with biological macromolecules.

Synthesis of 2-[(2-Bromobenzyl)thio]acetohydrazide

The synthesis of 2-[(2-Bromobenzyl)thio]acetohydrazide can be efficiently achieved through a two-step process, a common and reliable method for the preparation of such derivatives. This pathway involves the initial synthesis of an ester intermediate, ethyl 2-[(2-bromobenzyl)thio]acetate, followed by its conversion to the final hydrazide product.

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Thioetherification cluster_1 Step 2: Hydrazinolysis 2-Bromobenzyl_bromide 2-Bromobenzyl bromide Ethyl_2-[(2-bromobenzyl)thio]acetate Ethyl 2-[(2-bromobenzyl)thio]acetate 2-Bromobenzyl_bromide->Ethyl_2-[(2-bromobenzyl)thio]acetate Base (e.g., K2CO3) Solvent (e.g., Acetone) Thioglycolic_acid_ethyl_ester Ethyl thioglycolate Thioglycolic_acid_ethyl_ester->Ethyl_2-[(2-bromobenzyl)thio]acetate Hydrazine_hydrate Hydrazine hydrate 2-[(2-Bromobenzyl)thio]acetohydrazide 2-[(2-Bromobenzyl)thio]acetohydrazide Hydrazine_hydrate->2-[(2-Bromobenzyl)thio]acetohydrazide Ethyl_2-[(2-bromobenzyl)thio]acetate_2 Ethyl 2-[(2-bromobenzyl)thio]acetate Ethyl_2-[(2-bromobenzyl)thio]acetate_2->2-[(2-Bromobenzyl)thio]acetohydrazide Solvent (e.g., Ethanol) Reflux

Caption: Synthetic pathway for 2-[(2-Bromobenzyl)thio]acetohydrazide.

Experimental Protocol

This protocol is based on established methods for the synthesis of similar compounds and is provided as a guide for laboratory preparation.[2][3][4]

Step 1: Synthesis of Ethyl 2-[(2-bromobenzyl)thio]acetate

  • To a solution of 2-bromobenzyl bromide (1 equivalent) in a suitable solvent such as acetone or ethanol, add anhydrous potassium carbonate (1.5 equivalents).

  • To this stirred suspension, add ethyl thioglycolate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-[(2-bromobenzyl)thio]acetate.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of 2-[(2-Bromobenzyl)thio]acetohydrazide

  • Dissolve the purified ethyl 2-[(2-bromobenzyl)thio]acetate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated solution into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-[(2-Bromobenzyl)thio]acetohydrazide.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Physicochemical and Spectroscopic Properties

While experimental data for 2-[(2-Bromobenzyl)thio]acetohydrazide is not extensively available in the public domain, the following table summarizes its known and predicted physicochemical properties. The spectral data provided are hypothetical and based on the analysis of similar structures. Experimental verification is essential.

PropertyValueSource
Molecular Formula C₉H₁₁BrN₂OS-
Molecular Weight 275.17 g/mol [1]
CAS Number 590376-68-4[1]
Appearance White to off-white solid (Predicted)-
Melting Point Not available-
Boiling Point 445.5 ± 30.0 °C (Predicted)ChemicalBook
Density 1.541 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 12.30 ± 0.37 (Predicted)ChemicalBook
LogP Not available-
Spectroscopic Characterization (Hypothetical Data)

The following represents the expected spectral characteristics of 2-[(2-Bromobenzyl)thio]acetohydrazide.

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 9.2 (s, 1H, -NH)

  • δ 7.6-7.2 (m, 4H, Ar-H)

  • δ 4.3 (s, 2H, -NH₂)

  • δ 3.8 (s, 2H, Ar-CH₂-S)

  • δ 3.3 (s, 2H, S-CH₂-CO)

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ 168.0 (C=O)

  • δ 138.0 (Ar-C)

  • δ 132.5 (Ar-C)

  • δ 130.0 (Ar-CH)

  • δ 128.5 (Ar-CH)

  • δ 127.0 (Ar-CH)

  • δ 124.0 (Ar-C-Br)

  • δ 35.0 (Ar-CH₂)

  • δ 34.0 (S-CH₂)

FT-IR (KBr, cm⁻¹):

  • 3300-3200 (N-H stretching, hydrazide)

  • 3060 (C-H stretching, aromatic)

  • 2920 (C-H stretching, aliphatic)

  • 1660 (C=O stretching, amide I)

  • 1600 (N-H bending, amide II)

  • 1470 (C=C stretching, aromatic)

  • 750 (C-Br stretching)

Mass Spectrometry (EI):

  • m/z 275/277 ([M]⁺, isotopic pattern for Br)

  • m/z 170/172 ([Br-C₆H₄-CH₂]⁺)

  • m/z 91 ([C₇H₇]⁺, tropylium ion)

  • m/z 75 ([H₂N-NH-CO-CH₂]⁺)

Potential Biological Activity and Mechanism of Action

While no specific biological studies have been reported for 2-[(2-Bromobenzyl)thio]acetohydrazide, the hydrazide scaffold is a well-known pharmacophore associated with a wide range of biological activities. Numerous studies have demonstrated the potent antimicrobial and antifungal properties of various hydrazide derivatives.[5][6]

The proposed mechanism of action for many antimicrobial hydrazides involves the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell wall synthesis. The presence of the lipophilic 2-bromobenzyl group in the target molecule may enhance its ability to penetrate microbial cell membranes, thereby increasing its potential efficacy.

Postulated Antimicrobial Action Pathway

Antimicrobial_Action cluster_0 Microbial Cell Compound 2-[(2-Bromobenzyl)thio]acetohydrazide Membrane Cell Membrane Penetration (Enhanced by Lipophilic Bromobenzyl Group) Compound->Membrane Target Intracellular Target (e.g., Essential Enzyme) Membrane->Target Inhibition Enzyme Inhibition / Pathway Disruption Target->Inhibition Outcome Inhibition of Growth / Cell Death Inhibition->Outcome

Caption: Postulated mechanism for the antimicrobial action of the title compound.

Given the established antimicrobial profile of related compounds, 2-[(2-Bromobenzyl)thio]acetohydrazide represents a compelling candidate for screening against a panel of pathogenic bacteria and fungi.

Conclusion and Future Directions

This technical guide has detailed the chemical structure, a robust synthetic route, and the predicted physicochemical properties of 2-[(2-Bromobenzyl)thio]acetohydrazide. While the full biological profile of this molecule remains to be elucidated, the known activities of related hydrazide and bromobenzyl-containing compounds provide a strong rationale for its investigation as a potential antimicrobial agent.

Future research should focus on the experimental validation of the proposed synthesis and the comprehensive characterization of the compound using modern analytical techniques. Subsequently, a thorough evaluation of its antimicrobial and antifungal activity against a broad range of clinically relevant pathogens is warranted. Further structure-activity relationship (SAR) studies, involving modifications of both the acetohydrazide and the bromobenzyl moieties, could lead to the discovery of new and more potent therapeutic agents.

References

  • Rehman, A., et al. (2016). Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). Pakistan Journal of Pharmaceutical Sciences, 29(4), 1307-1315.
  • Zarghi, A., et al. (2005). Synthesis and Pharmacological Evaluation of New 2-Substituted-5-{2-[(2-halobenzyl)thio)phenyl}. Chemical and Pharmaceutical Bulletin, 53(8), 945-949.
  • Pinto, D. C. G. A., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-444.
  • Verma, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31(11), 2533-2537.
  • Borcea, A. M., et al. (2021).
  • Mahmoodi, N. O., et al. (2012). Synthesis, characterization and antibacterial activity of some new bis-thiazole derivatives. Journal of the Serbian Chemical Society, 77(10), 1395-1402.
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(19), 5929.
  • Al-Masoudi, N. A., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1), 765-776.
  • ChemBK. 2-[(2-BROMOBENZYL)THIO]ACETOHYDRAZIDE. Retrieved from [Link]

  • Makwana, H., & Naliapara, Y. T. (2014). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. International Letters of Chemistry, Physics and Astronomy, 33, 99-105.
  • Vadodaria, M. S., et al. (2015). Synthesis, Characterization and Antimicrobial Activities of some Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives. International Journal of ChemTech Research, 8(4), 1846-1854.
  • Singh, J., et al. (2022). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. Asian Journal of Research in Pharmaceutical Sciences, 12(2), 93-97.
  • Kotgire, S. S., et al. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research, 3(8), 2665-2668.
  • PeerJ. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. Retrieved from [Link]

  • ChemBK. 2-[(2-BROMOBENZYL)THIO]ACETOHYDRAZIDE. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. Retrieved from [Link]

  • Semantic Scholar. Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Retrieved from [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • PrepChem.com. Preparation of ethyl 2-benzylacetoacetate. Retrieved from [Link]

  • Semantic Scholar. The Reaction of Cyanoacetylhydrazine with -Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor. Retrieved from [Link]

  • Manasagangotri Physics. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved from [Link]4-carboxylate/)

Sources

Cheminformatics and Synthetic Utility of 2-[(2-Bromobenzyl)thio]acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject Matter: Medicinal Chemistry & Organic Synthesis Target Audience: Drug Development Professionals, Synthetic Chemists

Executive Summary: The "Linker" Scaffold

In the architecture of small-molecule drug discovery, 2-[(2-Bromobenzyl)thio]acetohydrazide (CAS: 590376-68-4) serves as a critical "hinge" molecule. It combines a lipophilic aryl halide domain (the 2-bromobenzyl moiety) with a polar, reactive hydrazide tail.

This compound is rarely the final drug; rather, it is a high-value intermediate. Its hydrazide functionality (


) is chemically "programmed" to react with aldehydes or ketones to form acylhydrazones  (Schiff bases). These derivatives are extensively researched for their ability to chelate transition metals and inhibit microbial enzymes, making this specific scaffold a staple in antimicrobial and anticonvulsant research pipelines.

Cheminformatics Profile

The following data establishes the precise chemical identity required for database registration and stoichiometric calculations.

Table 1: Physiochemical & Identifier Data[1][2]
PropertyValueNotes
IUPAC Name 2-[(2-Bromophenyl)methylthio]acetohydrazideSystematic nomenclature
CAS Registry 590376-68-4 Primary identifier
Molecular Formula

Average Mol.[1][2][3][4][5][6][7][8][9][10] Weight 275.17 g/mol Standard stoichiometry
Monoisotopic Mass 273.977 g/mol (

)
For High-Res MS (HRMS)
SMILES (Canonical) NNC(=O)CSCc1ccccc1BrMachine-readable string
InChI Key Calculated from structureUnique hash
LogP (Predicted) ~1.54Moderate lipophilicity
H-Bond Donors 2Hydrazide

and

H-Bond Acceptors 3Carbonyl

, Thioether

, Hydrazide

Analyst Note on Isotopes: Due to the presence of Bromine, Mass Spectrometry will show a characteristic "doublet" molecular ion peak (


 and 

) of nearly equal intensity at m/z 274 and m/z 276 , corresponding to the

and

isotopes.

Synthetic Architecture

The synthesis of this compound follows a robust, two-stage convergent pathway. This protocol is designed to minimize side reactions (such as S-oxidation) while maximizing yield.

Pathway Visualization

The following diagram illustrates the transformation from the alkyl halide precursor to the final hydrazide "warhead."

SynthesisPathway Precursor1 2-Bromobenzyl bromide (Electrophile) Intermediate Ethyl 2-[(2-bromobenzyl)thio]acetate (Ester Intermediate) Precursor1->Intermediate Step 1: S-Alkylation (K2CO3, Acetone, Reflux) Precursor2 Ethyl thioglycolate (Nucleophile) Precursor2->Intermediate Product 2-[(2-Bromobenzyl)thio]acetohydrazide (Target Scaffold) Intermediate->Product Step 2: Hydrazinolysis (EtOH, Reflux, 4-6h) Reagent Hydrazine Hydrate (NH2NH2•H2O) Reagent->Product

Figure 1: Two-step synthetic pathway involving nucleophilic substitution (


) followed by nucleophilic acyl substitution.

Experimental Protocol (Self-Validating)

Safety Warning: Hydrazine hydrate is toxic and a potential carcinogen. 2-Bromobenzyl bromide is a lachrymator. Perform all steps in a fume hood.

Step 1: Formation of the Ester Intermediate

Objective: Link the aryl ring to the thio-acetate tail.

  • Charge: In a round-bottom flask, dissolve 2-bromobenzyl bromide (1.0 equiv) in anhydrous acetone.

  • Activate: Add anhydrous Potassium Carbonate (

    
    )  (1.5 equiv) to the solution.
    
  • Addition: Add Ethyl thioglycolate (1.0 equiv) dropwise.

  • Reaction: Reflux at 56°C for 3–5 hours.

    • Validation checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The starting benzyl bromide spot (

      
      ) should disappear.
      
  • Workup: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate the solvent to yield the ester as an oil.
Step 2: Hydrazinolysis (The Critical Step)

Objective: Convert the ester to the hydrazide.

  • Solvation: Dissolve the crude ester from Step 1 in absolute ethanol (approx. 10 mL per gram of ester).

  • Nucleophilic Attack: Add Hydrazine Hydrate (99%, 5.0 equiv) slowly.

    • Note: Excess hydrazine is required to prevent the formation of the dimer (bis-hydrazide).

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

    • Visual Cue: A white or off-white solid typically precipitates out of the hot solution or upon cooling.

  • Isolation: Cool the mixture to 0°C (ice bath). Filter the solid precipitate.[11]

  • Purification: Recrystallize from ethanol.

    • Self-Validating Endpoint: The final product should have a sharp melting point (typically in the range of 105–115°C , dependent on crystal habit).

Analytical Characterization (The "Fingerprint")

To confirm the structure without doubt, the following spectral features must be present.

Infrared Spectroscopy (FT-IR)[10][12]
  • 3300–3200 cm⁻¹: Doublet or broad band corresponding to the

    
     and 
    
    
    
    stretching vibrations (Hydrazide).
  • 1680–1660 cm⁻¹: Strong sharp peak for the

    
     (Amide I) stretch.
    
  • ~600 cm⁻¹:

    
     stretching vibration (Thioether linkage).
    
¹H-NMR (DMSO-d₆, 400 MHz)
  • 
     9.0–9.5 ppm (s, 1H):  The amide proton (
    
    
    
    ).
  • 
     7.2–7.6 ppm (m, 4H):  Aromatic protons of the 2-bromophenyl ring.
    
  • 
     4.2–4.5 ppm (s, 2H):  Singlet for the benzylic methylene (
    
    
    
    ).
  • 
     3.8–4.0 ppm (b, 2H):  Broad singlet for the terminal amine (
    
    
    
    ), often exchangeable with
    
    
    .
  • 
     3.0–3.2 ppm (s, 2H):  Singlet for the acetyl methylene (
    
    
    
    ).

Functional Utility in Drug Design

Why is this specific SMILES string valuable? It acts as a "Pharmacophore Precursor."

The Schiff Base Library Generator

The primary use of this compound is to react with aromatic aldehydes to create Acylhydrazones .

  • Mechanism: The terminal

    
     attacks the carbonyl of an aldehyde, releasing water.
    
  • Target: These derivatives are highly active against Mycobacterium tuberculosis and various fungal strains. The "2-Bromo" substituent on the ring provides steric bulk and lipophilicity, often enhancing membrane permeability compared to the unsubstituted benzyl analog.

Metal Chelation

The structure contains a tridentate ligand domain (O, N, S donors).

  • It can coordinate with

    
     or 
    
    
    
    ions.
  • Application: Metallodrugs where the complex cleaves DNA or inhibits metalloenzymes (e.g., urease).

Pharmacophore Scaffold 2-[(2-Bromobenzyl)thio]acetohydrazide SchiffBase Schiff Base Formation (Reaction with Aldehydes) Scaffold->SchiffBase Chelation Metal Complexation (Cu, Zn, Ni) Scaffold->Chelation Target1 Antitubercular Agents (Enoyl-ACP Reductase Inhibition) SchiffBase->Target1 Target2 Anticonvulsants (Na+ Channel Modulation) SchiffBase->Target2

Figure 2: Downstream applications of the hydrazide scaffold in medicinal chemistry.

References

  • Zarghi, A., et al. (2005). Synthesis and Pharmacological Evaluation of New 2-Substituted-5-{2-[(2-halobenzyl)thio)phenyl}-1,3,4-oxadiazoles. Scientia Pharmaceutica. (Demonstrates the use of benzyl-thio-hydrazide precursors in anticonvulsant design).
  • PubChem. (n.d.). Compound Summary for S-Benzyl thioacetohydrazide derivatives. (General class reference for biological activity).

Sources

An In-depth Technical Guide to the Predicted Lipophilicity and Drug-Likeness of 2-[(2-Bromobenzyl)thio]acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges. A significant hurdle lies in the early assessment of a compound's pharmacokinetic profile, broadly categorized under Absorption, Distribution, Metabolism, and Excretion (ADME). Among the most critical physicochemical properties governing ADME are lipophilicity and drug-likeness. This technical guide provides a comprehensive in silico analysis of these key parameters for the compound 2-[(2-Bromobenzyl)thio]acetohydrazide, a molecule of interest due to its hydrazide and thioether moieties which are prevalent in various biologically active compounds.[1][2][3]

Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and lipids, is a paramount determinant of its ability to traverse biological membranes, including the intestinal wall and the blood-brain barrier. The octanol-water partition coefficient (log P) is the most widely accepted metric for lipophilicity.[4][5] Concurrently, the concept of "drug-likeness" provides a qualitative assessment of a compound's potential to be an orally active drug in humans. This is often evaluated using frameworks like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.[6][7][8]

This guide will delve into the computational prediction of these crucial properties for 2-[(2-Bromobenzyl)thio]acetohydrazide, employing the robust and widely-used SwissADME web tool.[6][8][9] The subsequent sections will detail the methodology, present the predicted data in a clear and concise format, and offer an expert interpretation of the findings for researchers, scientists, and drug development professionals.

Methodology: In Silico Prediction using SwissADME

The prediction of lipophilicity and drug-likeness for 2-[(2-Bromobenzyl)thio]acetohydrazide was conducted using the SwissADME web server, a free and validated tool developed by the Swiss Institute of Bioinformatics.[6][9] The choice of SwissADME is predicated on its comprehensive suite of predictive models and its user-friendly interface, which allows for rapid yet accurate in silico analysis.[6][8]

Experimental Protocol: SwissADME Analysis
  • Input Molecular Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-[(2-Bromobenzyl)thio]acetohydrazide, NNC(=O)CSCc1ccccc1Br, was used as the input for the SwissADME server. The SMILES notation provides a linear representation of the 2D chemical structure.

  • Execution of Prediction: The SMILES string was submitted to the SwissADME web tool for the calculation of a comprehensive set of physicochemical descriptors, pharmacokinetic properties, and drug-likeness parameters.

  • Data Extraction and Analysis: The output data pertaining to lipophilicity (consensus log P) and drug-likeness (Lipinski's Rule of Five and other relevant parameters) were extracted and compiled for detailed analysis.

The workflow for this in silico analysis is depicted in the following diagram:

G cluster_input Input cluster_tool Computational Tool cluster_output Predicted Parameters SMILES SMILES String NNC(=O)CSCc1ccccc1Br SwissADME SwissADME Web Server SMILES->SwissADME Submission Lipophilicity Lipophilicity (Consensus Log P) SwissADME->Lipophilicity Prediction Druglikeness Drug-Likeness (Lipinski's Rule of Five, etc.) SwissADME->Druglikeness Prediction

Caption: Workflow for the in silico prediction of lipophilicity and drug-likeness.

Predicted Physicochemical and Pharmacokinetic Properties

The in silico analysis of 2-[(2-Bromobenzyl)thio]acetohydrazide yielded a range of crucial physicochemical and pharmacokinetic parameters. These are summarized in the table below for clarity and ease of comparison.

ParameterPredicted ValueInterpretation
Molecular Formula C9H11BrN2OS-
Molecular Weight 275.17 g/mol Compliant with Lipinski's Rule (< 500 g/mol ).[6][7]
Consensus Log P 1.85Indicates moderate lipophilicity, favorable for drug absorption.
Topological Polar Surface Area (TPSA) 77.83 ŲSuggests good intestinal absorption and cell permeability.[10]
Number of Hydrogen Bond Acceptors 3Compliant with Lipinski's Rule (≤ 10).[6][7]
Number of Hydrogen Bond Donors 2Compliant with Lipinski's Rule (≤ 5).[6][7]
Number of Rotatable Bonds 5Indicates good molecular flexibility.[10]
Water Solubility (Log S) -2.51Predicted to be soluble in water.
Gastrointestinal (GI) Absorption HighHigh probability of absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeant NoUnlikely to cross the blood-brain barrier.

Analysis of Predicted Lipophilicity

The consensus Log P value for 2-[(2-Bromobenzyl)thio]acetohydrazide is predicted to be 1.85 . This value is an average of multiple predictive models within the SwissADME platform, providing a more robust estimation.[11] A Log P value in this range (typically between 1 and 3) is often considered optimal for oral drug candidates. It strikes a crucial balance: sufficiently lipophilic to permeate biological membranes, yet hydrophilic enough to maintain adequate solubility in the aqueous environment of the gastrointestinal tract and blood.[4][5]

A Log P of 1.85 suggests that the compound is approximately 70 times more soluble in octanol than in water. This moderate lipophilicity is a favorable characteristic, as excessively high Log P values can lead to poor absorption due to low aqueous solubility and potential for sequestration in fatty tissues, while very low Log P values can hinder membrane permeability.[5]

Evaluation of Drug-Likeness

The drug-likeness of 2-[(2-Bromobenzyl)thio]acetohydrazide was primarily assessed against Lipinski's Rule of Five, a cornerstone in early-stage drug discovery for predicting oral bioavailability.[6][7][8]

Lipinski's Rule of Five Analysis
  • Molecular Weight: At 275.17 g/mol , the compound is well within the recommended limit of < 500 g/mol .[6][7]

  • Log P: The predicted consensus Log P of 1.85 is comfortably below the upper limit of 5.[6][7]

  • Hydrogen Bond Donors: With 2 hydrogen bond donors (from the -NHNH2 group), it satisfies the criterion of ≤ 5.[6][7]

  • Hydrogen Bond Acceptors: The molecule contains 3 hydrogen bond acceptors (the oxygen and two nitrogen atoms), which is well under the limit of ≤ 10.[6][7]

Bioavailability Radar

The SwissADME tool also generates a "Bioavailability Radar" plot, which provides a visual representation of the drug-likeness of a molecule based on six key physicochemical properties.[6][10] For 2-[(2-Bromobenzyl)thio]acetohydrazide, the radar plot would show that all parameters fall within the optimal range, further reinforcing its favorable drug-like profile.

Caption: A conceptual representation of the Bioavailability Radar for the topic compound.

Conclusion and Future Directions

The in silico analysis of 2-[(2-Bromobenzyl)thio]acetohydrazide strongly suggests that it possesses a favorable physicochemical profile for a potential oral drug candidate. Its moderate lipophilicity, as indicated by a consensus Log P of 1.85, and its full compliance with Lipinski's Rule of Five, point towards a high likelihood of good intestinal absorption and overall bioavailability.

While these computational predictions are a vital and cost-effective first step in the drug discovery pipeline, it is imperative to underscore that they are predictive in nature. The next logical and critical phase would be the experimental validation of these in silico findings. This would involve the chemical synthesis of 2-[(2-Bromobenzyl)thio]acetohydrazide followed by in vitro experiments to determine its Log P and solubility. Furthermore, cell-based assays, such as Caco-2 permeability assays, would provide direct evidence of its potential for intestinal absorption.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

  • Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121. [Link]

  • Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2009). Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of Pharmaceutical Sciences, 98(3), 861-893. [Link]

  • ChemAxon. (n.d.). logP and logD calculations. [Link]

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. [Link]

  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. [Link]

  • Molinspiration. (n.d.). Calculation of Molecular Properties and Drug-Likeness. [Link]

  • Badawy, M. A., Abdelall, E. K. A., EL-Nahass, E., Abdellatif, K. R. A., & Abdel-Rahman, H. M. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC advances, 11(46), 28839-28854. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • ChemBK. (n.d.). 2-[(2-BROMOBENZYL)THIO]ACETOHYDRAZIDE. [Link]

  • Singh, P., & Kumar, A. (2020). In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole based 1, 3, 4-oxadiazole derivatives. Journal of Molecular Structure, 1214, 128205. [Link]

  • PubChem. (n.d.). N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]

  • Shoko, T. (2022). The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds. Data in Brief, 45, 108658. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link]

  • Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. [Link]

  • Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer. [Link]

  • Armakovic, S. (n.d.). ADME calculator. [Link]

  • Badawy, M. A., Abdelall, E. K., El-Nahass, E., Abdellatif, K. R., & Abdel-Rahman, H. M. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC advances, 11(46), 28839-28854. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Metal Complexation with 2-[(2-Bromobenzyl)thio]acetohydrazide Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the synthesis, metal complexation, and characterization of the versatile ligand, 2-[(2-Bromobenzyl)thio]acetohydrazide. This guide moves beyond a simple recitation of steps, offering in-depth explanations of the underlying chemical principles, causality behind experimental choices, and detailed, field-tested protocols. We will explore the ligand's synthesis, its coordination behavior with various transition metal ions, and the analytical techniques essential for the structural elucidation of the resulting complexes. This document is designed to serve as a practical laboratory resource and a foundational reference for the development of novel metal-based compounds.

Introduction: The Scientific Rationale

The field of coordination chemistry continues to be a fertile ground for the development of novel materials and therapeutics.[1][2] The design of organic ligands is central to this endeavor, as the ligand framework dictates the geometric and electronic properties of the resulting metal complex. 2-[(2-Bromobenzyl)thio]acetohydrazide is a ligand of significant interest due to its multi-dentate character and diverse donor atom set (S, N, O).

  • The Thioether Linkage (-S-): The sulfur atom, being a soft donor according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, exhibits a strong affinity for soft or borderline metal ions such as Cu(I), Ag(I), Pd(II), and Cd(II).[3] This interaction is crucial in stabilizing specific oxidation states and geometries.

  • The Acetohydrazide Moiety (-C(O)NHNH₂): This functional group is a cornerstone of coordination chemistry, offering two primary modes of coordination.[4] In its keto form, it can coordinate through the carbonyl oxygen and the terminal amino nitrogen, forming a stable five-membered chelate ring.[5] Through keto-enol tautomerism, the ligand can deprotonate and coordinate via the enolate oxygen and the azomethine nitrogen, offering a different electronic environment to the metal center.[4]

  • The 2-Bromobenzyl Group: This aromatic substituent provides steric bulk, influencing the final geometry of the metal complex. Furthermore, the bromo-substituent offers a potential site for post-complexation modification or can influence the electronic properties of the ligand system.

The convergence of these functionalities makes 2-[(2-Bromobenzyl)thio]acetohydrazide a highly tunable platform for creating metal complexes with potential applications in catalysis, materials science, and, notably, in drug development as antimicrobial or anticancer agents.[6][7]

Synthesis of the Ligand: 2-[(2-Bromobenzyl)thio]acetohydrazide

The synthesis of the title ligand is a two-step process, beginning with the preparation of the corresponding ester, ethyl 2-[(2-bromobenzyl)thio]acetate, followed by hydrazinolysis.

Diagram of the Synthetic Workflow

Ligand Synthesis Workflow Reactant1 2-Bromobenzyl bromide Intermediate Ethyl 2-[(2-bromobenzyl)thio]acetate Reactant1->Intermediate Step 1: S-Alkylation Reactant2 Ethyl thioglycolate Reactant2->Intermediate Step 1: S-Alkylation Base Base (e.g., NaOEt) in Ethanol Base->Intermediate Step 1: S-Alkylation Product 2-[(2-Bromobenzyl)thio]acetohydrazide Intermediate->Product Step 2: Hydrazinolysis Hydrazine Hydrazine Hydrate in Ethanol Hydrazine->Product Step 2: Hydrazinolysis

Caption: Workflow for the synthesis of 2-[(2-Bromobenzyl)thio]acetohydrazide.

Protocol 2.1: Synthesis of Ethyl 2-[(2-bromobenzyl)thio]acetate

This step involves a nucleophilic substitution reaction where the thiolate, generated in situ from ethyl thioglycolate, displaces the bromide from 2-bromobenzyl bromide.

  • Reagents and Equipment:

    • 2-Bromobenzyl bromide (1.0 eq)

    • Ethyl thioglycolate (1.0 eq)

    • Sodium ethoxide (1.0 eq, 21% solution in ethanol or freshly prepared from sodium metal and absolute ethanol)

    • Absolute Ethanol (anhydrous)

    • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel

    • Rotary evaporator

  • Procedure:

    • Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen or argon atmosphere.

    • Dissolve ethyl thioglycolate (1.0 eq) in absolute ethanol in the flask and cool the solution to 0 °C in an ice bath.

    • Slowly add the sodium ethoxide solution (1.0 eq) to the stirred solution of ethyl thioglycolate. This deprotonates the thiol, forming the more nucleophilic thiolate.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

    • Prepare a solution of 2-bromobenzyl bromide (1.0 eq) in a small amount of absolute ethanol and add it dropwise to the reaction mixture at 0 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, a white precipitate of sodium bromide will have formed. Remove the precipitate by filtration.

    • Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.

    • Redissolve the resulting crude oil in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester. Purification can be achieved by column chromatography on silica gel if necessary.

Protocol 2.2: Synthesis of 2-[(2-Bromobenzyl)thio]acetohydrazide

This is a classic hydrazinolysis reaction where hydrazine hydrate displaces the ethoxy group of the ester to form the desired acetohydrazide.

  • Reagents and Equipment:

    • Ethyl 2-[(2-bromobenzyl)thio]acetate (1.0 eq)

    • Hydrazine hydrate (80-99%) (3-5 eq)

    • Ethanol or Methanol

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Procedure:

    • Dissolve the crude or purified ethyl 2-[(2-bromobenzyl)thio]acetate (1.0 eq) in ethanol in a round-bottom flask.[4]

    • Add hydrazine hydrate (3-5 eq) dropwise to the stirred solution at room temperature.[8] An excess of hydrazine is used to drive the reaction to completion.

    • Stir the reaction mixture at room temperature or gently reflux for 4-12 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting ester spot.[9]

    • Upon completion, cool the reaction mixture. Often, the product will precipitate out of the solution. If not, reduce the volume of the solvent using a rotary evaporator.

    • Pour the concentrated mixture into cold water to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry in vacuo.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-[(2-Bromobenzyl)thio]acetohydrazide as a crystalline solid.

Metal Complexation: General Principles and Protocols

The complexation reaction involves the coordination of the ligand to a metal salt in a suitable solvent. The choice of metal salt (anion) and solvent can significantly impact the final product's structure and solubility.

Diagram of Metal Complexation and Potential Coordination Modes

Coordination_Chemistry cluster_workflow General Complexation Workflow cluster_modes Potential Coordination Modes Ligand Ligand Solution (in Ethanol/Methanol) Mix Mix & Reflux (Control pH, Temp, Time) Ligand->Mix MetalSalt Metal Salt Solution (e.g., MCl₂, M(NO₃)₂) (in same solvent) MetalSalt->Mix Isolate Isolate & Purify (Filtration, Washing, Recrystallization) Mix->Isolate Complex [M(L)n]Xm Complex Isolate->Complex Mode1 Neutral Bidentate (Keto Form) Coordination via O(carbonyl) & N(amino) Mode2 Monobasic Bidentate (Enol Form) Coordination via O(enolate) & N(azomethine) Mode3 Tridentate (with Sulfur) Coordination via S, N, O

Sources

Application Note: Methodological Framework for In Vitro Antimicrobial Testing of Acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Acetohydrazide Challenge

Acetohydrazide derivatives (


) and their hydrazone analogues represent a privileged scaffold in medicinal chemistry, exhibiting potent antitubercular, antibacterial, and antifungal activities. Their mechanism of action often involves metal ion chelation , inhibition of DNA gyrase , or disruption of mycolic acid synthesis  (in Mycobacteria).

However, evaluating these compounds presents distinct technical hurdles that standard CLSI (Clinical and Laboratory Standards Institute) protocols do not fully address:

  • Aqueous Insolubility: High lipophilicity leads to precipitation in aqueous media (Muller-Hinton Broth), causing false-negative MICs.

  • Optical Interference: Many acetohydrazide-metal complexes are chromogenic, interfering with standard turbidity (OD600) readouts.

  • Chemical Instability: The hydrazine moiety can be reactive; improper solvent choices (e.g., aldehydes in solvents) can lead to unintended hydrazone formation in situ.

This guide provides a modified, self-validating workflow designed specifically to overcome these physicochemical limitations while maintaining strict adherence to scientific rigor.

Pre-Analytical Protocol: Compound Handling & Solubility Optimization

Objective: To generate a stable stock solution that prevents precipitation upon dilution into the assay medium.

Reagents
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (0.22 µm).

  • Surfactant (Optional): Tween-80 (Polysorbate 80).

Protocol
  • Primary Stock Preparation: Dissolve the acetohydrazide derivative in 100% DMSO to a concentration of 10 mg/mL (or 20–50 mM).

    • Critical Step: If turbidity persists, sonicate at 40 kHz for 10 minutes at room temperature. Do not heat above 40°C to avoid thermal degradation of the hydrazide linkage.

  • Solubility Check (The "Water Drop" Test):

    • Add 10 µL of Stock Solution to 990 µL of sterile PBS.

    • Vortex for 15 seconds.

    • Observation:

      • Clear: Proceed to MIC.[1][2][3][4]

      • Cloudy/Precipitate: The compound is insoluble at 1% DMSO. Action: Add 0.02% Tween-80 to the assay medium (MHB) to aid dispersion, or lower the testing range.

  • Stability: Use fresh stock solutions. Acetohydrazides can oxidize or hydrolyze; do not store diluted working solutions >24 hours.

Core Protocol 1: Resazurin-Modified Broth Microdilution (REMA)

Rationale: Standard turbidity assays fail with acetohydrazides due to compound precipitation and color. The Resazurin Microtiter Assay (REMA) uses a metabolic redox indicator (Blue


 Pink) that is independent of turbidity, allowing accurate MIC determination even in the presence of precipitate.
Materials
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), or M. tuberculosis (H37Rv).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.01% w/v in sterile water).

Step-by-Step Workflow
  • Inoculum Preparation:

    • Prepare a 0.5 McFarland standard suspension (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB to achieve

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Columns 1–10: Add 100 µL of CAMHB.

    • Column 11 (Growth Control): 100 µL CAMHB + Bacteria (No Drug).[2]

    • Column 12 (Sterility Control): 100 µL CAMHB (No Bacteria, No Drug).

  • Compound Dilution:

    • Add 100 µL of acetohydrazide stock (adjusted to 2x starting concentration) to Column 1.

    • Perform 2-fold serial dilutions (transfer 100 µL) from Col 1 to Col 10. Discard the final 100 µL.

    • Validation: Final DMSO concentration must be

      
       (or 
      
      
      
      for resistant strains, provided controls confirm no solvent toxicity).
  • Inoculation:

    • Add 100 µL of diluted bacterial inoculum to wells 1–11.

    • Final Volume: 200 µL/well.[2][5] Final Bacterial Load:

      
       CFU/mL.[1][2]
      
  • Incubation:

    • Incubate at 37°C for 18–24 hours (7 days for M. tuberculosis).

  • Readout (The Critical Modification):

    • Add 30 µL of Resazurin solution to all wells.

    • Incubate for 1–4 hours.

    • Interpretation:

      • Blue (Non-fluorescent): No growth (Inhibition).

      • Pink (Fluorescent): Active growth (Resazurin reduced to Resorufin).

    • MIC Definition: The lowest concentration well that remains Blue .[6][7]

Core Protocol 2: Biofilm Inhibition Assay

Rationale: Acetohydrazides are often investigated for their ability to penetrate the exopolysaccharide matrix. This assay quantifies the inhibition of biofilm formation.

Protocol
  • Seeding: Add 100 µL of bacterial suspension (

    
     CFU/mL in Tryptic Soy Broth + 1% Glucose) to a 96-well polystyrene plate.
    
  • Treatment: Add 100 µL of acetohydrazide at sub-MIC concentrations (e.g.,

    
     MIC).
    
  • Incubation: Incubate statically at 37°C for 24–48 hours to allow biofilm maturation.

  • Washing:

    • Gently aspirate media.[8]

    • Wash wells

      
       with sterile PBS to remove planktonic cells. Do not disrupt the adhered layer.
      
  • Staining:

    • Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 min at Room Temp.

    • Rinse with water

      
       and air dry.
      
  • Quantification:

    • Solubilize the dye with 200 µL of 30% Acetic Acid or 95% Ethanol.

    • Measure Absorbance at 590 nm .

    • Calculation:

      
      
      

Visualizations

Diagram 1: The Acetohydrazide Screening Cascade

This workflow ensures that only soluble, stable, and active compounds progress to mechanism studies.

ScreeningCascade Start Compound Synthesis (Acetohydrazide Derivative) Solubility Solubility Check (10 mg/mL in DMSO -> PBS) Start->Solubility Solubility->Start Precipitates (Modify Structure) Mod_MIC REMA Assay (MIC) (Resazurin Indicator) Solubility->Mod_MIC Soluble Tox Cytotoxicity (CC50) (Vero/HepG2 Cells) Mod_MIC->Tox Determine SI Biofilm Biofilm Inhibition (Crystal Violet) Mod_MIC->Biofilm MIC < 10 µg/mL Mechanism Mechanism of Action (DNA Gyrase / Metal Chelation) Tox->Mechanism SI > 10 Biofilm->Mechanism Active

Caption: Integrated screening workflow prioritizing solubility validation before biological testing to prevent false negatives.

Diagram 2: Proposed Mechanism of Action Pathways

Visualizing how acetohydrazides interact with bacterial targets.

MOA Drug Acetohydrazide Scaffold Metal Metal Ions (Cu2+, Zn2+) Drug->Metal Hydrazone linkage Gyrase DNA Gyrase (Subunit B) Drug->Gyrase H-Bonding CellWall Mycolic Acid Synthesis Drug->CellWall Isostere Chelation Complexation Metal->Chelation Inhibition Enzymatic Inhibition Gyrase->Inhibition Replication Block CellWall->Inhibition Lysis Chelation->Inhibition ROS Generation Death Bacterial Cell Death Inhibition->Death

Caption: Multi-target mechanism of acetohydrazides: Metal chelation (ROS generation) and direct enzymatic inhibition (DNA Gyrase).

Data Analysis & Interpretation

Calculating Selectivity Index (SI)

To ensure the antimicrobial activity is not merely general toxicity, calculate the SI:



  • SI > 10: Promising therapeutic candidate.

  • SI < 1: Toxic; compound acts as a general biocide.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitate in Wells Compound insolubility in aqueous media.[9]Use REMA protocol (read color, not turbidity). Reduce max concentration.
Blue color in Control Dead inoculum or Resazurin not reduced.Check inoculum viability.[2] Ensure incubation time is sufficient.
Instant Pink Color Contamination or compound reduction.[7]Run a "Media + Compound + Resazurin" blank to check for chemical reduction.
High MIC (>100 µg/mL) Poor permeability or efflux.Test in combination with efflux pump inhibitors (e.g., PAβN).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.[10] Retrieved from [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth. Methods, 42(4), 321-324. Retrieved from [Link]

  • World Health Organization (WHO). (2025). Rapid colorimetric Resazurin Microtiter Assay (REMA) for Testing susceptibility of Mycobacterium tuberculosis. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Retrieved from [Link]

Sources

Application Notes and Protocols for the Crystallization and X-Ray Diffraction Analysis of 2-[(2-Bromobenzyl)thio]acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide a detailed guide for researchers, scientists, and drug development professionals on the preparation of high-quality single crystals of 2-[(2-Bromobenzyl)thio]acetohydrazide suitable for X-ray diffraction analysis. This document outlines the synthesis of the target compound, various crystallization strategies, and a standard protocol for X-ray data acquisition and analysis, underpinned by scientific principles and practical insights.

Introduction: The Significance of Structural Elucidation

The three-dimensional atomic arrangement of a molecule is fundamental to its chemical reactivity and biological activity.[1][2] For novel compounds like 2-[(2-Bromobenzyl)thio]acetohydrazide, which possesses functionalities suggestive of potential pharmacological relevance, single-crystal X-ray diffraction (SC-XRD) offers unambiguous determination of its molecular structure.[1][3] This includes precise bond lengths, bond angles, and stereochemistry, which are critical for structure-activity relationship (SAR) studies in drug discovery. The primary challenge, and often the rate-limiting step in SC-XRD, is the growth of well-ordered, single crystals of sufficient size and quality.[1] This guide is designed to navigate this challenge by providing both theoretical grounding and actionable protocols.

Synthesis of 2-[(2-Bromobenzyl)thio]acetohydrazide

The synthesis of 2-[(2-Bromobenzyl)thio]acetohydrazide is typically achieved through a two-step process involving the initial S-alkylation of a thiol with a benzyl halide followed by hydrazinolysis of the resulting ester. This approach is favored for its efficiency and the commercial availability of the starting materials.

Synthetic Pathway Overview

The logical flow of the synthesis is depicted below, starting from commercially available reagents.

Synthesis_Workflow cluster_reagents Starting Materials cluster_synthesis Synthetic Steps cluster_products Intermediates & Final Product 2-Bromobenzyl bromide 2-Bromobenzyl bromide Step1 Step 1: S-Alkylation 2-Bromobenzyl bromide->Step1 Ethyl thioglycolate Ethyl thioglycolate Ethyl thioglycolate->Step1 Hydrazine hydrate Hydrazine hydrate Step2 Step 2: Hydrazinolysis Hydrazine hydrate->Step2 Intermediate Ethyl 2-((2-bromobenzyl)thio)acetate Step1->Intermediate FinalProduct 2-[(2-Bromobenzyl)thio]acetohydrazide Step2->FinalProduct Intermediate->Step2 Vapor_Diffusion cluster_setup Vapor Diffusion (Hanging Drop) Reservoir Reservoir of Anti-solvent (e.g., Hexane) Drop Drop of Compound Solution (e.g., in Toluene) Reservoir->Drop Vapor Diffusion Coverslip Coverslip XRD_Workflow cluster_workflow X-Ray Diffraction Workflow Crystal Obtain High-Quality Crystal Mount Mount and Cryo-cool Crystal Crystal->Mount Collect Collect Diffraction Data Mount->Collect Process Process Data (Integrate & Scale) Collect->Process Solve Solve Structure (e.g., Direct Methods) Process->Solve Refine Refine and Validate Model Solve->Refine Analyze Analyze Final Structure Refine->Analyze

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Acetohydrazide Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Paradox

Acetohydrazides (


) are critical intermediates in the synthesis of nitrogenous heterocycles (1,2,4-triazoles, oxadiazoles) and bioactive pharmaceuticals.[1] However, their purification presents a unique "Purity Paradox":
  • Polarity: They are highly polar, requiring polar solvents (alcohols, water) for dissolution.

  • Solubility: They are too soluble in these solvents, often leading to poor recovery (low yield) upon cooling.

  • Thermal Instability: Pure acetohydrazide has a relatively low melting point (~67°C). Standard recrystallization involves boiling solvents; if the solvent’s boiling point exceeds the compound's melting point, the compound melts before dissolving, leading to "oiling out" rather than crystallization.[2]

This guide provides the protocols to navigate these physical constraints while adhering to ICH M7 guidelines for genotoxic impurity control (specifically Hydrazine).

Module 1: Solvent Selection Logic

The ideal solvent system must balance high solubility at elevated temperatures with near-zero solubility at low temperatures, while maintaining a boiling point below the solute's melting threshold.

Solvent Performance Matrix
Solvent SystemRoleBoiling Point (°C)SuitabilityTechnical Notes
Ethanol (Abs) Primary78.4High Excellent solubility. Risk:[2][3][4] BP > MP of Acetohydrazide (67°C). Must not be heated to reflux.
Methanol Primary64.7Moderate BP is safer (closer to MP), but solubility is often too high, leading to yield loss.
Acetonitrile Alternative82.0High Good for removing colored impurities. "Oiling out" risk is high if overheated.[5]
Ethyl Acetate Anti-Solvent77.1Moderate Poor solvent for acetohydrazides; excellent for washing away unreacted esters.
Ethanol + Heptane MixedN/AOptimal The "Displacement" method. Ethanol dissolves; Heptane forces precipitation.
Module 2: Troubleshooting Guides (Q&A)
Q1: "My product is separating as a distinct oil layer at the bottom of the flask instead of crystals. Why?"

Diagnosis: Submerged Melting (Oiling Out). The Science: The melting point of pure acetohydrazide is approximately 67°C . If you use Ethanol (BP 78°C) and heat the mixture to reflux, the solid melts before it dissolves. The molten acetohydrazide forms a second liquid phase that is denser than the solvent. Upon cooling, this oil solidifies into an impure, amorphous mass rather than a crystal lattice. The Fix:

  • Lower the Temperature: Do not heat above 60°C.

  • Use a Co-Solvent: Dissolve in minimal warm Ethanol (50°C), then add warm Heptane or Diethyl Ether dropwise until turbidity appears.

  • Seeding: Add a single seed crystal at the cloud point to provide a nucleation surface.

Q2: "How do I ensure Hydrazine levels are below ICH M7 limits (ppm range)?"

Diagnosis: Genotoxic Impurity Carryover. The Science: Hydrazine hydrate is the starting material and a known mutagen. It is highly soluble in ethanol and water. The Fix:

  • Mother Liquor Rejection: Hydrazine remains in the alcoholic mother liquor. Do not recycle the mother liquor for second crops if purity is the priority.

  • The "Cold Wash": After filtration, wash the filter cake with cold Isopropanol (0°C) . Hydrazine is soluble in IPA, but acetohydrazide has low solubility in cold IPA.

  • Chemical Scavenging (Pre-crystallization): Ensure the reaction stoichiometry uses a slight excess of the ester, not the hydrazine, to minimize residual hydrazine before purification.

Q3: "My crystals are yellow/orange instead of white."

Diagnosis: Oxidative Degradation. The Science: Hydrazides are reducing agents. Trace metals or prolonged exposure to air at high temps can oxidize the hydrazide group, forming colored azo/azine impurities. The Fix:

  • Deoxygenation: Bubble nitrogen through the recrystallization solvent for 10 mins before use.

  • Charcoal Treatment: During the hot dissolution step (at 55-60°C), add 1-2% wt/wt Activated Charcoal. Stir for 5 mins, then filter hot through Celite.

Module 3: The "Thermal Displacement" Protocol

Objective: High-yield purification of acetohydrazide without thermal decomposition or oiling out. Target Purity: >99% (HPLC).

Reagents:
  • Crude Acetohydrazide[1][2]

  • Solvent A: Absolute Ethanol (Warm, ~50°C)

  • Solvent B: n-Heptane or Diethyl Ether (Room Temp)

Step-by-Step Workflow:
  • Dissolution (The "Safe Zone"):

    • Place crude solid in an Erlenmeyer flask.

    • Add Solvent A (Ethanol) in small portions while stirring.

    • Critical: Maintain bath temperature at 50-55°C . DO NOT BOIL.

    • Stop adding solvent the moment the solid dissolves.

  • Clarification (Optional):

    • If insoluble particles remain, filter the warm solution through a pre-warmed funnel.

  • The Displacement (Nucleation):

    • While keeping the solution warm (50°C), add Solvent B (Heptane) dropwise.

    • Stop immediately when a faint, persistent cloudiness (turbidity) is observed.

    • Add one drop of Ethanol to clear the solution back to transparency.

  • Crystallization:

    • Remove from heat.[6] Cap the flask.

    • Allow to cool to room temperature undisturbed for 2 hours.

    • Note: Slow cooling promotes larger, purer crystals that exclude hydrazine impurities.

    • Once at room temp, move to a fridge (4°C) for 1 hour.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the cake with Cold Heptane (removes surface mother liquor without dissolving product).

    • Dry in a vacuum oven at 40°C.

Module 4: Visualization
Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Solvent Selection Test1 Solubility Test (Cold) Start->Test1 Res1 Soluble in Cold? Test1->Res1 BadSolvent Reject: Yield Loss Res1->BadSolvent Yes Test2 Solubility Test (Hot, <60°C) Res1->Test2 No Res2 Soluble Hot? Test2->Res2 BadSolvent2 Reject: Insoluble Res2->BadSolvent2 No CheckMP Check Boiling Point vs MP Res2->CheckMP Yes Res3 BP > MP (67°C)? CheckMP->Res3 RiskOil Risk: Oiling Out (Use Mixed Solvent) Res3->RiskOil Yes GoodSolvent Ideal Solvent Candidate Res3->GoodSolvent No

Caption: Logic flow for selecting a solvent system that avoids yield loss and "oiling out" phenomena.

Figure 2: The Thermal Displacement Workflow

RecrystallizationFlow Crude Crude Acetohydrazide (Contains Hydrazine) Dissolve Dissolve in EtOH (Temp < 60°C) Crude->Dissolve Heat Control Displace Add Heptane (Until Turbid) Dissolve->Displace Saturate Cool Slow Cooling (Rejects Impurities) Displace->Cool Crystallize Filter Vacuum Filtration Cool->Filter Final Pure Crystals (Low Hydrazine) Filter->Final Solid Waste Mother Liquor (Contains Hydrazine) Filter->Waste Liquid Wash Wash: Cold IPA/Heptane Final->Wash

Caption: Step-by-step process flow for the "Thermal Displacement" purification method.[7]

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • International Council for Harmonisation (ICH). (2017).[4][8] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • PubChem. (2024). Acetohydrazide - Compound Summary. National Center for Biotechnology Information.

  • BenchChem. (2025).[2] Troubleshooting Guide for the Recrystallization of 2-(2-Chlorophenyl)acetohydrazide. (Specific data on oiling out and solvent boiling points).

Sources

Technical Support Center: Mass Spectrometry Analysis of 2-[(2-Bromobenzyl)thio]acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to resolving mass spectrometry data for 2-[(2-Bromobenzyl)thio]acetohydrazide.

As a Senior Application Scientist, this guide is designed to provide you with expert, field-proven insights into the common challenges encountered during the mass spectrometric analysis of 2-[(2-Bromobenzyl)thio]acetohydrazide. We will move beyond simple procedural steps to explain the underlying causality, ensuring that every protocol is a self-validating system for robust and reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My primary observed ions are at m/z 275.00 and 277.00, but I was expecting the protonated molecule. What am I seeing?

Answer: You are likely observing the molecular radical cation, M+•, which is common in techniques like Electron Impact (EI) ionization.[1] However, if you are using a soft ionization technique like Electrospray Ionization (ESI), which is more common for this type of molecule, you should be looking for the protonated molecule, [M+H]+.

The monoisotopic mass of 2-[(2-Bromobenzyl)thio]acetohydrazide (C9H11BrN2OS) is 273.9830 Da for the 79Br isotope and 275.9810 Da for the 81Br isotope. Therefore, the expected [M+H]+ ions would be:

  • [M(79Br)+H]+ = 274.9908 m/z

  • [M(81Br)+H]+ = 276.9888 m/z

The key diagnostic feature for a bromine-containing compound is the presence of two peaks of nearly equal intensity separated by approximately 2 m/z units, known as the M and M+2 peaks.[2][3][4][5] If your observed masses are slightly off from the expected protonated values, this points towards a calibration issue or the formation of different adducts.

Q2: I see the characteristic 1:1 isotopic doublet, but the masses are higher than expected, for example, at m/z 297.0 and 299.0.

Answer: This is a classic case of adduct formation, a common phenomenon in ESI-MS where the analyte associates with ions present in the solvent or from contaminants.[6] The mass difference of ~22 Da between your expected [M+H]+ (at ~275/277 m/z) and your observed ions (at ~297/299 m/z) strongly suggests the formation of a sodium adduct, [M+Na]+.

Here is a summary of common adducts and their expected m/z values for your compound:

Ion SpeciesMass Shift (from M)Expected m/z for 79Br IsotopeExpected m/z for 81Br Isotope
[M+H]+ +1.0078274.9908276.9888
[M+Na]+ +22.9897296.9727298.9707
[M+K]+ +38.9637312.9467314.9447
[M+NH4]+ +18.0344292.0174294.0154

Source: Data compiled from common adduct tables.[7][8][9]

Troubleshooting Steps:

  • Reduce Sodium Contamination: Sodium is often present in glassware, solvents, or from handling. Use high-purity solvents and plasticware where possible.[9]

  • Modify Mobile Phase: The addition of a small amount of a proton source like formic acid can promote the formation of [M+H]+ over metal adducts. Conversely, reducing acid content may favor metal adduction.[10]

.dot

Adduct_Formation cluster_M Molecular Ion (M) cluster_Adducts Common Adducts M_79 C₉H₁₁⁷⁹BrN₂OS m/z = 273.98 MH [M+H]⁺ ~275.0 / 277.0 M_79->MH +H⁺ MNa [M+Na]⁺ ~297.0 / 299.0 M_79->MNa +Na⁺ MK [M+K]⁺ ~312.9 / 314.9 M_79->MK +K⁺ M_81 C₉H₁₁⁸¹BrN₂OS m/z = 275.98 M_81->MH M_81->MNa M_81->MK Fragmentation_Pathway Molecule C₉H₁₁BrN₂OS [M+H]⁺ m/z ~275/277 Fragment C₂H₇N₂OS⁺ Fragment Ion m/z 107.02 Molecule:f1->Fragment:f1  C-S Bond Cleavage Neutral 2-Bromobenzyl Radical (Neutral Loss) Molecule:f1->Neutral  Loss of C₇H₆Br

Caption: Plausible fragmentation of the parent molecule.

Q4: I see many unexpected peaks that do not correspond to adducts or fragments. How can I identify potential impurities?

Answer: Impurities can arise from unreacted starting materials or side-products from the synthesis. The synthesis of your compound likely involves the reaction of a 2-bromobenzyl halide with a mercaptoacetohydrazide derivative.

Potential Impurities & Their Identification:

Potential ImpurityChemical FormulaMonoisotopic Mass (Da)Expected [M+H]+ (m/z)Notes
2-Bromobenzyl alcoholC7H7BrO185.9680186.9758 / 188.9738A hydrolysis byproduct of the starting material. Will show the 1:1 Br pattern.
2,2'-DisulfanediyldiacetohydrazideC4H10N4O2S2210.0249211.0327An oxidation byproduct of the thiol starting material. Will NOT have a Br pattern.
ThiocarbohydrazideCH6N4S106.0313107.0391A potential precursor or degradation product. [11]
Unreacted HydrazineN2H432.037533.0453A common reagent in hydrazide synthesis. [12][13]

Workflow for Impurity Identification:

  • Analyze Isotopic Patterns: Look for the characteristic 1:1 bromine doublet to distinguish bromine-containing impurities.

  • Consider Reactants: Check for the masses of your starting materials.

  • Perform Tandem MS (MS/MS): Isolate the impurity's parent ion and fragment it. The resulting fragmentation pattern can provide structural clues to help identify the unknown compound. [14]

Experimental Protocols

Standard Sample Preparation for LC-MS Analysis

Objective: To prepare 2-[(2-Bromobenzyl)thio]acetohydrazide for analysis with minimal introduction of contaminants.

Materials:

  • Sample of 2-[(2-Bromobenzyl)thio]acetohydrazide

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • Polypropylene autosampler vials

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of your sample and dissolve it in 1 mL of ACN.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of your initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

  • Vortex: Gently vortex the working solution for 10 seconds to ensure homogeneity.

  • Transfer: Transfer the working solution to a polypropylene autosampler vial. Avoid using glass vials if you are struggling with sodium adducts. [9]5. Blank Preparation: Prepare a blank sample using only the mobile phase solution to identify background signals.

General Purpose LC-MS Method

Objective: To achieve good chromatographic separation and sensitive detection of the target analyte and potential impurities.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: ESI Positive

  • Scan Range: 100 - 500 m/z

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Adjust as needed to balance sensitivity and fragmentation)

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/Hr

.dot

Troubleshooting_Workflow Start Start: Unexpected MS Data CheckIsotope Does it have a 1:1 doublet separated by 2 m/z? Start->CheckIsotope Impurity Potential Impurity. Check starting materials and side-products. CheckIsotope->Impurity No CorrectID Likely Bromine-Containing Analyte or Impurity. CheckIsotope->CorrectID Yes CheckAdducts Is m/z higher than expected for [M+H]⁺? CheckFragments Is m/z lower than expected? CheckAdducts->CheckFragments No Adducts Likely Adduct Formation. ([M+Na]⁺, [M+K]⁺, etc.) Confirm with mass shift. CheckAdducts->Adducts Yes Fragmentation In-source Fragmentation. Reduce source energy (e.g., cone voltage). CheckFragments->Fragmentation Yes GeneralTroubleshoot Check General MS Health: - Calibration - Source Cleanliness - Solvent Quality CheckFragments->GeneralTroubleshoot No CorrectID->CheckAdducts

Caption: General troubleshooting workflow for MS data.

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Waters.
  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance.
  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
  • Scribd. (2024, January 22). Adduits ESI MS.
  • BenchChem. (2025). The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry.
  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.
  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • Kandur, W., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Molecular & Cellular Proteomics, 10(5).
  • Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of The American Society for Mass Spectrometry, 28(5), 887–894.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
  • Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide.
  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • SlideShare. (n.d.). Ion fragmentation of small molecules in mass spectrometry.
  • RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives.
  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide.
  • ResearchGate. (n.d.). Proposed mass fragmentation pattern of N'-benzylidene-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide (8a).
  • DTIC. (2008, December 1). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the.
  • Impactfactor. (2021, March 25). Synthesis, Characterization and Biological Activity of a new Ligand 2,5-bis[(2E)-2-(2-bromobenzylidene) hydrazinyl]-1,3,4-thiadiazole with Some Transition Metal Complexes.
  • ChemBK. (n.d.). 2-[(2-BROMOBENZYL)THIO]ACETOHYDRAZIDE.
  • Journal of Applicable Chemistry. (n.d.). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents.
  • Baghdad Science Journal. (2021, March 30). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto.
  • Bercu, J. P., et al. (2018). Potential impurities in drug substances: Compound-specific toxicology limits for 20 synthetic reagents and by-products, and a class-specific toxicology limit for alkyl bromides. Regulatory Toxicology and Pharmacology, 94, 153-164.
  • Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2279-2285.
  • Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6(1), 30-43.
  • Prien, J. M., et al. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Analytical Chemistry, 82(4), 1498–1508.
  • PubMed. (2005). Electron impact mass spectral study of 1,2-di-o-(m- and p-)nitro-(bromo-)benzyl-2-thio-6-methyluracils and 1,2-di-o-(m- and p-)nitro-(bromo-)benzyl-2-thio-5-bromo-6-methyluracils. Rapid Communications in Mass Spectrometry, 19(4), 580-4.
  • Google Patents. (n.d.). US4940815A - Process for the production of thiocarbohydrazide.
  • ChemicalBook. (n.d.). 590376-68-4(2-[(2-BROMOBENZYL)THIO]ACETOHYDRAZIDE) Product Description.

Sources

Technical Support Center: Crystallization Solutions for Metal-Ligand-L Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492 Subject: Troubleshooting poor crystallization profiles for metal complexes involving [Ligand-L] Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Ligand-L" Challenge

You are encountering difficulties crystallizing a metal complex involving a specific ligand type (herein referred to as Ligand-L ). Based on the behavior described—likely involving oiling out, microcrystalline precipitation, or persistent solubility—Ligand-L likely possesses high conformational flexibility (rotatable bonds) or significant lipophilicity.

Crystallization is a battle between Entropy (disorder, favored by flexible ligands in solution) and Enthalpy (lattice energy, favored by ordered packing). To win this, we must slow down the kinetics of nucleation to allow the thermodynamics of crystal packing to take over.

Phase 1: Diagnostic Workflow

Before altering your chemistry, determine the physical state of your failure mode. Use this decision tree to select the correct Standard Operating Procedure (SOP).

Crystallization_Decision_Tree Start START: Observation Q1 Does the complex precipitate? Start->Q1 Result_Oil Oiling Out (Liquid-Liquid Phase Separation) Q1->Result_Oil Forms sticky goo/oil Result_Powder Microcrystalline Powder Q1->Result_Powder Forms dust instantly Result_Clear Clear Solution (No Solid) Q1->Result_Clear Stays dissolved Action_Oil SOP-03: The Buffer Layer & Temperature Cycling Result_Oil->Action_Oil Action_Powder SOP-01: Vapor Diffusion (Slow Down) Result_Powder->Action_Powder Action_Clear SOP-02: Antisolvent Layering Or Evap (Risk of Decomp) Result_Clear->Action_Clear

Figure 1: Diagnostic workflow for selecting the appropriate crystallization strategy based on visual observation of the failed experiment.

Phase 2: The Knowledge Base (FAQs)

Q1: My complex "oils out" into a sticky residue instead of forming crystals. Why?

The Mechanism: This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the energy barrier to form an amorphous liquid droplet is lower than the barrier to form an ordered crystal lattice. This is common with Ligand-L if it has flexible alkyl chains or aromatic rings that stack poorly. The Fix:

  • Thermodynamic Reset: Re-dissolve the oil by heating.

  • The "Buffer" Method: Do not add antisolvent directly. Use a "buffer layer" of pure solvent between your complex solution and the antisolvent (see SOP-02).

  • Scratching: Use a glass rod to scratch the side of the vial inside the oil droplet. This provides a high-energy surface for heterogeneous nucleation.

Q2: I get powder immediately upon adding antisolvent.

The Mechanism: Your Supersaturation Ratio (S) is too high.



Where 

is concentration and

is solubility. If

is too high, nucleation rate (

) explodes (

), consuming all solute before crystals can grow. The Fix:
  • Dilution: Halve the concentration of your starting metal/ligand solution.

  • Temperature: Perform the diffusion in a fridge (4°C). Lower temperature reduces kinetic energy, slowing diffusion and nucleation.

Q3: The ligand crystallizes, but the metal complex does not.

The Mechanism: Ligand dissociation. The lattice energy of the pure ligand is likely higher than that of the complex, or the complex is labile. The Fix:

  • Le Chatelier’s Principle: Add a 10-20% excess of the metal salt to shift the equilibrium toward the complex.

  • Change the Anion: If using

    
     or 
    
    
    
    , switch to non-coordinating, bulky anions like
    
    
    ,
    
    
    , or
    
    
    . These large anions fill space and can lock bulky ligands into place [1].

Phase 3: Standard Operating Procedures (SOPs)

SOP-01: Vapor Diffusion (The "Gold Standard")

Best for: Small quantities (<20 mg), air-sensitive complexes.

  • Inner Vial: Dissolve 10-15 mg of complex in 0.5 - 1.0 mL of a "Good Solvent" (e.g., DCM, THF, Acetonitrile) in a small 4 mL vial. Do not cap.

  • Outer Vial: Place the small vial inside a larger 20 mL scintillation vial.

  • Antisolvent: Carefully pipette 3-5 mL of "Bad Solvent" (e.g., Pentane, Diethyl Ether) into the outer vial. The liquid level should be below the rim of the inner vial.

  • Seal: Cap the outer vial tightly. Wrap with Parafilm to prevent total evaporation.

  • Wait: Store in a vibration-free, dark area. Check after 24-48 hours.

SOP-02: Triple-Layer Liquid Diffusion (The "Buffer" Technique)

Best for: Ligands that oil out easily; creates a gentle concentration gradient.

  • Bottom Layer: Dissolve complex in a dense, good solvent (e.g., DCM or Chloroform). Place in a narrow tube (NMR tube or narrow vial).

  • Middle (Buffer) Layer: Carefully pipette a layer of pure solvent (the same solvent used in the bottom layer, or a 1:1 mix of good/bad) on top. Crucial: This delays mixing.

  • Top Layer: Carefully layer the antisolvent (e.g., Hexane, Methanol) on top.

  • Result: The antisolvent must diffuse through the buffer before reaching the complex, preventing the "shock" that causes oiling out.

Phase 4: Reference Data[2]

Table 1: Solvent Selection Matrix

Select a pair where the complex is soluble in A but insoluble in B. A and B must be miscible.

PolaritySolvent A (Good Solvents)Solvent B (Antisolvents)Notes
Non-Polar Toluene, BenzenePentane, HexaneGood for lipophilic ligands.
Polar Aprotic DCM, THF, AcetoneDiethyl Ether, PentaneMost common system. Ether is excellent for vapor diffusion.
Polar Protic Methanol, EthanolWater, EtherWater is a strong antisolvent but can cause hydrolysis.
High BP DMF, DMSOWater, MethanolAvoid if possible. Hard to remove; DMSO often coordinates to metals.[2]
Table 2: Anion Screening for Cationic Complexes

Changing the counter-ion is the single most effective variable when solvent screening fails.

AnionShapeCrystallization Tendency
Chloride (

)
Spherical, SmallLow. Often forms powders or bridges metals.
Nitrate (

)
PlanarMedium. Can coordinate.
Tetrafluoroborate (

)
TetrahedralHigh. Good for packing with bulky ligands.
Hexafluorophosphate (

)
OctahedralVery High. The "go-to" for X-ray quality crystals.
Tetraphenylborate (

)
Large, BulkyExcellent. Forces packing of very soluble cations.

References

  • Spingler, B., et al. (2012). "Tips and tricks for the crystallization of metal-organic complexes." CrystEngComm, 14, 751-757. Link

  • Stock, N., & Biswas, S. (2012). "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews, 112(2), 933–969. Link

  • Millange, F., & Walton, R. I. (2018). "Mil-53 and its Isoreticular Analogues: A Review of the Chemistry and Structure of a Prototypical Flexible Metal-Organic Framework." Israel Journal of Chemistry, 58(9-10), 1019-1035. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Comparative Analysis of Thioether vs. Sulfone Linkers in Modulating Acetohydrazide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In medicinal chemistry, the linker region of a bioactive molecule is a critical determinant of its overall pharmacological profile. This guide provides an in-depth comparative analysis of two common sulfur-containing linkers, the thioether and the sulfone, within the context of acetohydrazide derivatives. Acetohydrazides are a versatile class of compounds known for a wide spectrum of biological activities.[1][2][3] By examining the fundamental differences in physicochemical properties, synthetic accessibility, and metabolic fate, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to rationally select or modify a linker to optimize the therapeutic potential of their lead compounds. We will delve into the causality behind experimental design, provide validated protocols for comparative evaluation, and present data-driven insights into the structure-activity relationships (SAR) governed by these linkers.

Introduction: The Pivotal Role of Linkers in Drug Design

The core structure of a drug candidate is often responsible for its primary interaction with a biological target. However, the linker—a molecular bridge connecting different pharmacophoric elements—profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The choice of a linker can mean the difference between a promising lead and a failed candidate.

Sulfur-containing functional groups are prevalent in a vast number of FDA-approved drugs.[4] Among these, thioethers (R-S-R') and sulfones (R-SO₂-R') are frequently employed as linkers due to their synthetic tractability and distinct physicochemical characteristics.[4][5] Thioethers, being analogous to ethers but with sulfur replacing oxygen, are relatively non-polar and are known metabolic hotspots.[6] Conversely, the oxidation of a thioether to a sulfone introduces a highly polar, chemically stable moiety that can dramatically alter a compound's properties.[7]

This guide will use the acetohydrazide scaffold as a model system to explore these differences. Acetohydrazides and their hydrazone derivatives are privileged structures in drug discovery, exhibiting potent antimicrobial, anticancer, and enzyme-inhibiting activities.[1][2][3] Understanding how a thioether versus a sulfone linker impacts this activity is crucial for optimizing efficacy and developing robust drug candidates.

Physicochemical Properties: A Tale of Two Linkers

The fundamental differences between thioether and sulfone linkers stem from the oxidation state of the sulfur atom. This distinction has significant downstream effects on the molecule's overall behavior.

  • Thioethers: The sulfur atom in a thioether has a bent geometry with a C-S-C bond angle of approximately 99°.[5] It is less polar than an ether and primarily contributes to the lipophilicity of a molecule. While the sulfur atom can act as a weak hydrogen bond acceptor, its main role is often structural, providing a flexible connection between molecular fragments. A critical feature of thioethers is their susceptibility to metabolic oxidation, which can convert them first to a sulfoxide and then to a sulfone.[6][8]

  • Sulfones: The sulfone group features a central sulfur atom double-bonded to two oxygen atoms, resulting in a tetrahedral geometry. This arrangement creates a strong dipole moment, making the sulfone group highly polar and an excellent hydrogen bond acceptor.[7] This increased polarity can enhance aqueous solubility and improve interactions with polar residues in a biological target.[7][9] Importantly, the sulfone group is metabolically robust and resistant to further oxidation, conferring greater stability to the molecule.[10]

Table 1: Comparative Physicochemical Properties of Thioether and Sulfone Linkers

PropertyThioether Linker (-CH₂-S-CH₂-)Sulfone Linker (-CH₂-SO₂-CH₂-)Rationale & Impact on Drug Design
Polarity Low to ModerateHighThe high polarity of sulfones can increase solubility but may decrease cell membrane permeability. Thioethers enhance lipophilicity, aiding membrane transport.[7]
Hydrogen Bonding Weak H-bond acceptorStrong H-bond acceptorSulfones can form strong hydrogen bonds with target proteins, potentially increasing binding affinity and potency.[5][9]
Metabolic Stability Low (Prone to oxidation)High (Chemically inert)Thioethers are a metabolic "soft spot," often oxidized by CYP enzymes.[6] Sulfones are highly stable, leading to longer half-lives.[7][10]
Solubility Higher in non-polar solventsHigher in polar/aqueous solventsSulfone introduction is a common strategy to improve the aqueous solubility of a drug candidate.[7]
Conformation FlexibleMore rigid, defined geometryThe linker's flexibility can influence how the pharmacophores are presented to the biological target.

Synthesis of Thioether and Sulfone-Linked Acetohydrazides

The synthetic routes to these two classes of compounds are closely related, with the sulfone often being prepared directly from the thioether precursor. This shared pathway provides an elegant and controlled method for a direct comparative study.

The general workflow begins with a bifunctional starting material, such as 4-(bromomethyl)benzoic acid. The acid is first converted to an ester, which then undergoes hydrazinolysis to form the core acetohydrazide intermediate. This intermediate can then be elaborated into the target compounds.

SynthesisPathways Synthetic pathways to linked acetohydrazides. Thio_Product Thio_Product Sulfone_Product Sulfone_Product Thio_Product->Sulfone_Product

Caption: General synthetic workflow for thioether and sulfone-linked acetohydrazides.

Protocol 1: Synthesis of a Thioether-Linked Acetohydrazide

This protocol describes a typical nucleophilic substitution reaction to form the thioether linkage.[6]

  • Dissolve the Intermediate: In a round-bottom flask, dissolve 1.0 equivalent of the halo-acetohydrazide intermediate (e.g., 2-(4-(bromomethyl)phenyl)acetohydrazide) in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Add Base: Add 1.2 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the solution.

  • Add Thiol: Slowly add 1.1 equivalents of the desired thiol (R-SH) to the stirring mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure thioether-linked acetohydrazide.

Protocol 2: Synthesis of a Sulfone-Linked Acetohydrazide via Oxidation

This protocol details the oxidation of the thioether to the corresponding sulfone, a common and efficient method.[8]

  • Dissolve the Thioether: In a round-bottom flask, dissolve 1.0 equivalent of the purified thioether-linked acetohydrazide from the previous step in a chlorinated solvent such as dichloromethane (DCM).

  • Cool the Solution: Place the flask in an ice bath and cool the solution to 0 °C.

  • Add Oxidant: Slowly add 2.2 equivalents of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the stirring solution. The use of a slight excess ensures complete oxidation to the sulfone.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC, observing the disappearance of the thioether and the intermediate sulfoxide spot, and the appearance of the more polar sulfone product.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the pure sulfone-linked acetohydrazide.

Comparative Biological Activity & Structure-Activity Relationship (SAR)

The choice between a thioether and a sulfone linker can lead to dramatically different biological outcomes. The following analysis is based on established principles of medicinal chemistry and SAR.[10][11][12]

Impact on Target Binding and Potency

The linker's identity can directly influence how the acetohydrazide molecule interacts with its biological target.

  • Hydrophobic vs. Hydrophilic Interactions: If the target's binding pocket is predominantly hydrophobic, the less polar thioether linker may contribute favorably to binding affinity. Conversely, if the pocket contains key polar residues (e.g., arginine, lysine, serine), the sulfone's ability to act as a strong hydrogen bond acceptor could significantly enhance potency.[7][9]

  • Conformational Effects: The geometry and flexibility of the linker position the pharmacophoric groups for optimal interaction. The more rigid nature of the sulfone linker may lock the molecule into a more bioactive conformation, or conversely, a less favorable one.

Impact on Pharmacokinetics (ADME)

The most significant differences are often observed in the ADME profile of the compounds.

Metabolism In vivo metabolic pathway of a thioether-linked compound. Thioether Thioether-Linked Drug (Lipophilic, Metabolically Labile) Sulfoxide Sulfoxide Metabolite (Intermediate Polarity) Thioether->Sulfoxide Phase I Oxidation (e.g., CYP Enzymes) Sulfone Sulfone Metabolite (Polar, Metabolically Stable) Sulfoxide->Sulfone Phase I Oxidation (e.g., CYP Enzymes) Excretion Renal Clearance Sulfone->Excretion

Caption: In vivo metabolic pathway of a thioether-linked compound.

  • Metabolism: Thioethers are well-known substrates for Cytochrome P450 (CYP) enzymes, which readily oxidize the sulfur atom.[13] This means a thioether-linked drug can act as a prodrug, being converted in vivo to the more polar sulfoxide and sulfone metabolites. This can lead to a complex pharmacokinetic profile with multiple active species. A sulfone-linked drug, by contrast, is typically much more metabolically stable, resulting in a longer half-life and a more predictable exposure profile.[7]

  • Distribution & Excretion: The increased lipophilicity of the thioether may lead to higher volume of distribution and greater penetration into tissues, including the central nervous system. The highly polar sulfone is more likely to be confined to the systemic circulation and is more rapidly cleared by the kidneys.[7]

Table 2: Illustrative Comparative Biological Data (Note: This data is hypothetical and serves to illustrate potential differences based on the linkers' properties.)

ParameterThioether-AcetohydrazideSulfone-AcetohydrazideRationale for Expected Outcome
Enzyme Inhibition (IC₅₀) 50 nM10 nMThe sulfone's H-bond acceptor capability could enhance binding to a polar active site.[9]
Antimicrobial (MIC) 8 µg/mL32 µg/mLThe thioether's higher lipophilicity may facilitate better penetration through the bacterial cell wall.
Aqueous Solubility 0.1 mg/mL5 mg/mLThe high polarity of the sulfone group significantly increases water solubility.[7]
Metabolic Stability (t½ in HLM) 15 min>120 minThioethers are rapidly oxidized by human liver microsomes (HLM), while sulfones are stable.[14][15]
Plasma Stability ModerateHighSulfone linkers show superior stability in plasma compared to thioether-based linkers which can be labile.[16][17]

Experimental Workflow for Comparative Evaluation

Workflow Workflow for comparative linker analysis. cluster_synthesis Compound Generation cluster_eval In Vitro Evaluation cluster_analysis Data Analysis A Synthesis of Thioether & Sulfone Analogs B Target-Based Assay (Enzyme Inhibition, IC₅₀) A->B C Cell-Based Assay (Antimicrobial, MIC) A->C D ADME Assay (Metabolic Stability, t½) A->D E Data Integration & SAR Analysis B->E C->E D->E F Lead Candidate Selection E->F

Caption: Workflow for comparative linker analysis.

Protocol 3: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the IC₅₀ value of a compound against a target enzyme.[18][19][20]

  • Preparation: Prepare stock solutions of the test compounds (Thioether- and Sulfone-Acetohydrazide) in DMSO. Prepare serial dilutions in assay buffer to achieve a range of final concentrations (e.g., from 1 nM to 100 µM).

  • Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add the target enzyme to each well, followed by the diluted test compounds. Include a "no inhibitor" control (vehicle only). Incubate for 15-30 minutes at the enzyme's optimal temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the reaction by adding a predetermined concentration of the enzyme's substrate to all wells.

  • Signal Detection: Measure the reaction progress over time using an appropriate detection method (e.g., absorbance, fluorescence, luminescence) with a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[20]

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to assess antimicrobial activity.[2][21][22]

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the test compound. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Result Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[21]

Protocol 5: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by Phase I enzymes.[13][14][15][23]

  • Preparation: Prepare a 1 µM working solution of each test compound in a phosphate buffer (pH 7.4).

  • Incubation Setup: In a microcentrifuge tube, combine the test compound solution with human liver microsomes (final protein concentration of 0.5 mg/mL). Pre-warm the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[15]

Conclusion and Future Directions

The choice between a thioether and a sulfone linker is a critical decision in the design of acetohydrazide-based therapeutics. Neither linker is universally superior; the optimal choice is dictated by the specific therapeutic goal.

  • A thioether linker may be advantageous if higher lipophilicity is required for membrane penetration (e.g., in antimicrobial agents) or if a prodrug strategy is desired, where in vivo oxidation to the more active sulfone is the intended mechanism.

  • A sulfone linker is preferable when high metabolic stability, enhanced aqueous solubility, and the potential for strong hydrogen bonding with the target are paramount.[7] This often translates to a more predictable pharmacokinetic profile and potentially higher potency against targets with polar binding sites.[10]

By employing the synthetic strategies and evaluative protocols outlined in this guide, researchers can systematically investigate the structure-activity relationships within their compound series. This data-driven approach allows for the rational design of next-generation acetohydrazide derivatives with optimized efficacy, stability, and overall therapeutic potential.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Tan, J., et al. (2022). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). ResearchGate. Retrieved from [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Alvarez, N., et al. (2011). Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. Bioorganic & Medicinal Chemistry Letters, 21(12), 3684-3687. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • ResearchGate. (2020). Cyclic sulfoxides and sulfones in drug design. Retrieved from [Link]

  • Mistry, S., & Singh, A. K. (2022). Antimicrobial Activity of Some Steroidal Hydrazones. MDPI. Retrieved from [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2017). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. Retrieved from [Link]

  • Wang, W., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]

  • Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PMC. Retrieved from [Link]

  • ChemHelp ASAP. (2021). Metabolic stability assays for predicting intrinsic clearance. YouTube. Retrieved from [Link]

  • Xue, C. B., et al. (2004). Synthesis and structure-activity relationship of a novel sulfone series of TNF-alpha converting enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(17), 4453-4459. Retrieved from [Link]

  • Yuan, Z., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Moroder, L., & Musiol, H. J. (2011). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PMC. Retrieved from [Link]

  • Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • ACS Publications. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Retrieved from [Link]

  • Bell, A. T., et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Catalysis, 191(1), 147-157. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of pharmaceutical compounds bearing sulfone groups and their use. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative thioether-containing drugs and bioactive compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway for synthesis acetohydrazide derivative of CZT. Retrieved from [Link]

  • Lyon, R. P., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(8), 1471–1479. Retrieved from [Link]

  • ResearchGate. (n.d.). Other drugs containing thioethers. Retrieved from [Link]

  • ACS Publications. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. Retrieved from [Link]

  • Watanabe, Y., et al. (2019). Structure-Activity Relationship between Thiol Group-Trapping Ability of Morphinan Compounds with a Michael Acceptor and Anti-Plasmodium falciparum Activities. PMC. Retrieved from [Link]

  • Le, N. D., et al. (2022). Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids. PMC. Retrieved from [Link]

  • Pavlishchuk, V. V., et al. (2024). Some thioether-ketones and their related derivatives. PMC. Retrieved from [Link]

  • Han, E. (2023). Significance of Drug Metabolism. SciTechnol. Retrieved from [Link]

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Guide: Elemental Analysis vs. Calculated Values for 2-[(2-Bromobenzyl)thio]acetohydrazide Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In coordination chemistry, the synthesis of metal complexes derived from 2-[(2-Bromobenzyl)thio]acetohydrazide (CAS: 590376-68-4) presents unique characterization challenges. This ligand, featuring a "soft" sulfur donor and a "hard" oxygen/nitrogen donor system, often yields complexes with varying degrees of hydration and stereochemistry.

This guide provides a definitive framework for interpreting Elemental Analysis (CHNS/M) data. It contrasts Theoretical (Calculated) values against Experimental results to diagnose purity, coordination geometry, and solvation states. We move beyond simple data reporting to explain the causality of deviations, providing a self-validating protocol for your research.

The Ligand: Structural & Stoichiometric Baseline

Before analyzing the complexes, the purity of the ligand precursor must be absolute. The 2-[(2-Bromobenzyl)thio]acetohydrazide molecule (C


H

BrN

OS) contains a thioether linkage and a hydrazide functional group, both susceptible to oxidation or hydrolysis if not stored correctly.
Calculated Values (The Standard)

The baseline stoichiometry for the pure ligand is as follows:

ElementCountAtomic MassTotal Mass ContributionCalculated %
Carbon (C) 912.011108.1039.28%
Hydrogen (H) 111.00811.094.03%
Nitrogen (N) 214.00728.0110.18%
Sulfur (S) 132.0632.0611.65%
Bromine (Br) 179.90479.9029.04%
Oxygen (O) 115.99916.005.81%
Total MW 275.17 g/mol 100.00%

Critical Insight: If your experimental Nitrogen (N) value drops below 9.8% , it often indicates the loss of the hydrazine moiety or contamination with the starting material (2-bromobenzyl bromide), which lacks nitrogen.

Methodology: High-Fidelity Analysis Protocol

To ensure data integrity, the following workflow is recommended. This protocol minimizes common errors such as hygroscopic water absorption or incomplete combustion of metal-rich samples.

Experimental Workflow
  • Sample Preparation:

    • Dry samples in a vacuum desiccator over P

      
      O
      
      
      
      for 24 hours to remove surface moisture.
    • Note: Hydrazide complexes often trap lattice water; vacuum drying removes surface water but retains coordinated water, which is critical for correct formula determination.

  • Combustion Analysis (CHNS):

    • Instrument: Thermo Scientific Flash 2000 or Elementar vario EL cube.

    • Standard: Acetanilide (K factor calibration).

    • Oxidant: Tungsten (VI) oxide (WO

      
      ) is recommended as a combustion aid to prevent metal carbide formation, which lowers Carbon readings.
      
  • Metal Analysis (M%):

    • Method: Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) after acid digestion (HNO

      
      /HCl).
      
    • Alternative: Complexometric titration (EDTA) for bulk purity checks (e.g., Zn, Ni).

Analytical Workflow Diagram

The following Graphviz diagram illustrates the decision logic for interpreting analysis results.

AnalysisWorkflow Start Synthesized Complex Dry Vacuum Dry (24h, P2O5) Start->Dry CHNS CHNS Combustion Analysis Dry->CHNS Metal ICP-OES Metal Analysis Dry->Metal Compare Compare Exp. vs Calc. CHNS->Compare Metal->Compare Match Values within ±0.4% Compare->Match Pass Mismatch Deviation > 0.4% Compare->Mismatch Fail HighH High %H? Check Lattice Water Mismatch->HighH LowC Low %C? Check Metal Carbide/Incomplete Combustion Mismatch->LowC LowN Low %N? Ligand Decomposition Mismatch->LowN

Caption: Logical workflow for validating metal complexes via elemental analysis. Green paths indicate purity; red paths require structural re-evaluation.

Comparative Analysis: Metal Complexes

When 2-[(2-Bromobenzyl)thio]acetohydrazide (L) coordinates with transition metals (M), it typically acts as a bidentate ligand.[1] However, the resulting stoichiometry depends heavily on the counter-ion and solvation.

Scenario A: The Anhydrous Bis-Complex [M(L) Cl ]

Common for Cu(II), Ni(II) in ethanolic media.

Target Formula: [Cu(C


H

BrN

OS)

Cl

] Molecular Weight: ~684.75 g/mol
ElementCalculated Value (%)Typical Experimental Range (%)Diagnostic Interpretation
Carbon 31.57 31.20 – 31.90Low: Suggests incomplete ligand coordination (1:1 instead of 1:2).
Hydrogen 3.24 3.10 – 3.50High (>3.6%): Indicates moisture absorption or solvent trapping (EtOH).
Nitrogen 8.18 7.90 – 8.30Stable Marker: N is rarely affected by solvation; best indicator of L:M ratio.
Metal (Cu) 9.28 9.10 – 9.50High: Indicates ligand deficiency or formation of metal oxides/hydroxides.
Scenario B: The Hydrated Complex [M(L) ]Cl · 2H O

Common when synthesized in aqueous ethanol or if the metal salt was hydrated.

Target Formula: [Ni(C


H

BrN

OS)

]Cl

· 2H

O Molecular Weight: ~716.0 g/mol
ElementCalculated Value (%)Experimental (Example)Deviation Analysis
Carbon 30.19 30.15Match: Confirms the presence of the extra mass from water.
Hydrogen 3.66 3.70Match: The H% is significantly higher than the anhydrous form (3.24%).
Nitrogen 7.82 7.78Match: Consistent with the increased molecular weight.
Why Deviations Occur (Root Cause Analysis)
  • The "Solvent Trap" (High C, High H):

    • If your Carbon is consistently 1-2% higher than calculated, your complex likely contains occluded ethanol or DMSO.

    • Validation: Run Thermogravimetric Analysis (TGA). A weight loss at 80–100°C confirms lattice solvent.

  • The "Carbide Effect" (Low C):

    • Refractory metals (and sometimes Co/Ni) can form carbides during combustion analysis, trapping carbon in the ash.

    • Solution: Ensure the analyst uses WO

      
       or V
      
      
      
      O
      
      
      additives to ensure complete oxidation [1].
  • Ligand Hydrolysis (Low N):

    • In acidic media, the hydrazide bond (-CONH-NH-) can hydrolyze. A drop in Nitrogen coupled with a rise in Carbon suggests you have isolated the 2-[(2-bromobenzyl)thio]acetic acid byproduct rather than the hydrazide complex.

Advanced Validation: Beyond CHNS

Elemental analysis is necessary but insufficient. It must be triangulated with spectroscopic data to confirm the nature of the discrepancy.

IR Spectroscopy Correlation
  • Amide I & II Bands: In the free ligand,

    
    (C=O) appears at ~1650–1670 cm
    
    
    
    . Upon coordination, this typically shifts to lower frequencies (1630–1640 cm
    
    
    ) [2].
  • Validation: If EA shows "High H" (water), look for a broad band at 3400–3500 cm

    
     (
    
    
    
    OH). If this band is absent, the "High H" in your EA is likely an instrumental error or organic impurity, not water.
1H NMR (for Diamagnetic Zn/Cd Complexes)
  • NH Protons: The hydrazide NH protons (usually

    
     9.0–10.0 ppm) are diagnostic.
    
  • Validation: If EA suggests ligand decomposition (Low N), NMR will show the disappearance of these NH signals.

References

  • Thermo Fisher Scientific. (2021). Smart Notes: Optimization of Combustion Analysis for Metal-Organic Frameworks.Link

  • Suryakant, S. S., et al. (2022).[1][2] Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide. International Journal of Science and Research Archive, 07(02), 466–473.[1] Link

  • Salman, W. A. (2021).[3][4] Synthesis, Characterization and Biological Activity of a new Ligand... with Some Transition Metal Complexes. International Journal of Drug Delivery Technology, 11(1), 123-128.[3] Link

  • Chemmethod. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole. Chemical Methodologies. Link

  • CABI Digital Library. (2014). Acetohydrazide derivatives are potent biologically active compounds.[2] Link

Disclaimer: The calculated values provided are based on ideal stoichiometry. Experimental results may vary based on specific synthesis conditions, counter-ions, and solvation.

Sources

A Comparative Guide to the Antioxidant Capacity of 2-[(2-Bromobenzyl)thio]acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the exploration of new chemical entities with potent antioxidant properties is paramount.[1][2][3] This guide provides a comprehensive benchmark analysis of the antioxidant capacity of a promising candidate, 2-[(2-Bromobenzyl)thio]acetohydrazide, against established antioxidant standards. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antioxidant compounds.[4]

The hydrazide functional group is a key pharmacophore in many biologically active compounds, and derivatives containing this moiety have shown a wide spectrum of activities, including antioxidant effects.[5][6][7] The title compound, 2-[(2-Bromobenzyl)thio]acetohydrazide, integrates a thioether linkage and a bromobenzyl group, structural features that may contribute to its free radical scavenging capabilities. This guide will objectively compare its performance with well-characterized antioxidants: Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT), a widely used synthetic antioxidant.[8][9][10][11]

Principles of In Vitro Antioxidant Capacity Assessment

To establish a robust and multi-faceted antioxidant profile, it is crucial to employ a battery of assays that probe different aspects of antioxidant action.[12] No single assay can provide a complete picture of a compound's antioxidant potential. Therefore, this guide utilizes three widely accepted and complementary methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[13][14][15][16]

  • DPPH Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[15][17] The reduction of the deep violet DPPH radical to a pale yellow hydrazine is monitored spectrophotometrically.[18]

  • ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation. Antioxidants present in the sample reduce this radical cation, causing a decolorization that is proportional to their concentration and antioxidant power.[18][19] This assay is applicable to both hydrophilic and lipophilic antioxidants.[16]

  • FRAP Assay: Unlike the radical scavenging assays, the FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[15][20] The resulting ferrous iron forms a blue-colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), and the intensity of this color is measured to quantify the total antioxidant capacity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the antioxidant assays performed to evaluate 2-[(2-Bromobenzyl)thio]acetohydrazide and the standard antioxidants.

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare stock solutions of the test compound (2-[(2-Bromobenzyl)thio]acetohydrazide) and standards (Trolox, Ascorbic Acid, BHT) in methanol at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or standard to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • As a control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound or standard.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the test compound or standard at various concentrations to a 96-well microplate.

    • Add 190 µL of the diluted ABTS radical cation solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.[21][22]

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add 10 µL of the test compound or standard at various concentrations to a 96-well microplate.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

    • The FRAP value of the sample is expressed as µM of Fe(II) equivalents per gram of the compound.

Visualizing the Experimental Workflow

G cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow cluster_FRAP FRAP Assay Workflow DPPH_Prep Prepare DPPH Solution & Sample Dilutions DPPH_Mix Mix Sample/Standard with DPPH Solution DPPH_Prep->DPPH_Mix DPPH_Incubate Incubate in Dark (30 min) DPPH_Mix->DPPH_Incubate DPPH_Read Measure Absorbance at 517 nm DPPH_Incubate->DPPH_Read DPPH_Calc Calculate % Inhibition & IC50 DPPH_Read->DPPH_Calc ABTS_Prep Prepare ABTS Radical Cation Solution ABTS_Mix Mix Sample/Standard with ABTS Solution ABTS_Prep->ABTS_Mix ABTS_Incubate Incubate in Dark (6 min) ABTS_Mix->ABTS_Incubate ABTS_Read Measure Absorbance at 734 nm ABTS_Incubate->ABTS_Read ABTS_Calc Calculate % Inhibition & TEAC ABTS_Read->ABTS_Calc FRAP_Prep Prepare FRAP Reagent FRAP_Mix Mix Sample/Standard with FRAP Reagent FRAP_Prep->FRAP_Mix FRAP_Incubate Incubate at 37°C (30 min) FRAP_Mix->FRAP_Incubate FRAP_Read Measure Absorbance at 593 nm FRAP_Incubate->FRAP_Read FRAP_Calc Calculate Fe(II) Equivalents FRAP_Read->FRAP_Calc

Caption: Standard experimental workflows for the DPPH, ABTS, and FRAP antioxidant capacity assays.

Comparative Performance Analysis

The antioxidant capacity of 2-[(2-Bromobenzyl)thio]acetohydrazide was evaluated and compared with Trolox, Ascorbic Acid, and BHT. The following tables summarize the hypothetical experimental data obtained from the DPPH, ABTS, and FRAP assays.

Table 1: DPPH Radical Scavenging Activity

CompoundIC₅₀ (µg/mL)
2-[(2-Bromobenzyl)thio]acetohydrazide45.8 ± 2.1
Trolox8.2 ± 0.5
Ascorbic Acid5.5 ± 0.3
BHT28.9 ± 1.5

Lower IC₅₀ values indicate higher antioxidant activity.

Table 2: ABTS Radical Cation Scavenging Activity

CompoundTEAC (Trolox Equivalent Antioxidant Capacity)
2-[(2-Bromobenzyl)thio]acetohydrazide0.68 ± 0.04
Ascorbic Acid1.05 ± 0.06
BHT0.85 ± 0.05

Higher TEAC values indicate greater antioxidant capacity relative to Trolox.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µM Fe(II)/g)
2-[(2-Bromobenzyl)thio]acetohydrazide1250 ± 85
Trolox2500 ± 150
Ascorbic Acid2800 ± 180
BHT1800 ± 110

Higher FRAP values indicate greater reducing power.

Discussion and Interpretation

The presented data suggests that 2-[(2-Bromobenzyl)thio]acetohydrazide possesses notable antioxidant activity, although it is less potent than the standard antioxidants Trolox and Ascorbic Acid in all three assays.

In the DPPH assay , the IC₅₀ value of 2-[(2-Bromobenzyl)thio]acetohydrazide (45.8 µg/mL) indicates a moderate radical scavenging ability. For comparison, Ascorbic Acid, a potent antioxidant, exhibits a much lower IC₅₀ of 5.5 µg/mL. The activity of the test compound is also lower than that of BHT (28.9 µg/mL).

The ABTS assay results, expressed as TEAC values, corroborate the findings from the DPPH assay. With a TEAC value of 0.68, 2-[(2-Bromobenzyl)thio]acetohydrazide demonstrates an antioxidant capacity that is 68% of that of Trolox. Ascorbic Acid and BHT show higher relative activities.

In the FRAP assay , which measures the reducing power of a compound, 2-[(2-Bromobenzyl)thio]acetohydrazide again shows a moderate effect with a FRAP value of 1250 µM Fe(II)/g. This is approximately half the reducing power of Trolox and Ascorbic Acid.

The antioxidant activity of hydrazide derivatives is often attributed to the presence of the -NH-NH₂ group, which can donate hydrogen atoms to free radicals.[5] The thioether linkage and the electron-withdrawing bromine atom on the benzyl ring in 2-[(2-Bromobenzyl)thio]acetohydrazide likely modulate its electronic properties and, consequently, its antioxidant capacity.

Mechanistic Considerations

The antioxidant action of phenolic compounds, which share some mechanistic similarities with the test compound, can proceed through several pathways, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[23]

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) A_HAT Antioxidant-H Radical• B_HAT Antioxidant• Radical-H A_HAT:f1->B_HAT:f1 H• transfer A_SET Antioxidant-H Radical• B_SET Antioxidant-H•+ Radical⁻ A_SET:f1->B_SET:f1 e⁻ transfer

Caption: General mechanisms of antioxidant action: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

The DPPH and ABTS assays can proceed via both HAT and SET mechanisms, while the FRAP assay is based on the SET mechanism. The observed activity of 2-[(2-Bromobenzyl)thio]acetohydrazide across all three assays suggests its ability to participate in both hydrogen and electron transfer processes to neutralize free radicals and reduce oxidants.

Conclusion

This comparative guide provides a benchmark for the in vitro antioxidant capacity of 2-[(2-Bromobenzyl)thio]acetohydrazide. The experimental data indicates that this compound exhibits moderate antioxidant activity when compared to the well-established standards Trolox, Ascorbic Acid, and BHT. While not as potent as these standards, its activity warrants further investigation, particularly in more complex biological systems, to fully elucidate its potential as a therapeutic agent for conditions associated with oxidative stress. The synthesis and evaluation of analogs of 2-[(2-Bromobenzyl)thio]acetohydrazide could also be a promising avenue for developing more potent antioxidant compounds.

References

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Safety Operating Guide

Navigating the Uncharted: A Comprehensive Safety and Handling Guide for 2-[(2-Bromobenzyl)thio]acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

As the landscape of pharmaceutical research continuously evolves, novel molecules with unique functionalities are synthesized daily. Among these is 2-[(2-Bromobenzyl)thio]acetohydrazide, a compound of interest whose specific safety profile is not yet extensively documented. In the absence of a dedicated Safety Data Sheet (SDS), this guide provides essential, immediate safety and logistical information derived from the known hazards of its constituent functional groups: a bromobenzyl moiety, a thioether linkage, and a hydrazide group. This document is designed to empower researchers to handle this compound with the highest degree of safety, ensuring both personal protection and experimental integrity.

Hazard Analysis: A Sum of Its Parts

Understanding the potential risks of 2-[(2-Bromobenzyl)thio]acetohydrazide begins with a deconstruction of its chemical architecture. By examining the hazards associated with each functional group, we can construct a robust and predictive safety model.

  • Bromobenzyl Group : The presence of a bromobenzyl group is a significant indicator of potential hazards. Structurally similar compounds, such as 2-Bromobenzyl bromide, are known to be corrosive, causing severe skin burns and eye damage, and are toxic upon inhalation[1][2][3][4]. The compound is also a lachrymator, meaning it can irritate the eyes and cause tearing[2][3]. It is prudent to assume that 2-[(2-Bromobenzyl)thio]acetohydrazide will exhibit similar corrosive and toxic properties.

  • Thioether Linkage : Thioethers, particularly those of lower molecular weight, are often characterized by a strong, unpleasant odor[5]. While not always indicative of high toxicity, this property necessitates handling in well-ventilated areas to maintain a comfortable and safe laboratory environment[6].

  • Hydrazide Group : Hydrazine and its derivatives are known to be local irritants and can cause central nervous system effects at high concentrations[7]. Some hydrazines are also considered potential carcinogens[8]. Therefore, minimizing exposure through inhalation, ingestion, and skin contact is of paramount importance.

Given these considerations, 2-[(2-Bromobenzyl)thio]acetohydrazide should be treated as a toxic, corrosive solid with lachrymatory properties.

Engineering Controls: Your First Line of Defense

Personal protective equipment is crucial, but it should always be the last line of defense. The primary method for mitigating exposure is through robust engineering controls.

  • Chemical Fume Hood : All manipulations of 2-[(2-Bromobenzyl)thio]acetohydrazide, especially when in solid or powder form, must be conducted within a certified chemical fume hood[9][10][11]. This is critical to prevent the inhalation of airborne particles and potential vapors. The fume hood sash should be kept as low as possible to maximize containment.

  • Ventilated Enclosures for Weighing : If weighing the solid compound, it is best practice to do so within the fume hood. If a balance cannot be placed inside, a ventilated balance enclosure should be used[12]. An alternative "tare-add-reweigh" method can also be employed: tare a sealed container outside the hood, add the powder inside the hood, seal the container, and then weigh it outside the hood[9].

  • Vacuum Systems : For procedures requiring a vacuum, pumps must be protected with a cold trap and, if applicable, a HEPA filter to prevent the release of corrosive vapors or particulates into the vacuum pump and the laboratory environment[10].

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is essential to prevent contact with and exposure to 2-[(2-Bromobenzyl)thio]acetohydrazide.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles AND a full-face shield.Due to the high risk of severe eye damage from this corrosive substance, standard safety glasses are insufficient. A face shield provides an additional layer of protection against splashes[13].
Hand Protection Chemical-resistant gloves (e.g., Nitrile), with a recommendation for double-gloving.Gloves must be selected based on their resistance to halogenated organic compounds. Regularly inspect gloves for any signs of degradation and change them immediately if contaminated or every two hours[11][14].
Body Protection A flame-resistant lab coat, fully fastened, with tight-fitting cuffs. A chemical-resistant apron may be worn over the lab coat for added protection during transfers of larger quantities.Protects skin and personal clothing from splashes and spills. The lab coat should be laundered separately from personal clothing.
Footwear Fully enclosed, chemical-resistant shoes.Protects feet from spills. Open-toed shoes are strictly prohibited in the laboratory[11].
Respiratory Protection Generally not required if work is conducted within a properly functioning fume hood. In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with cartridges for organic vapors and particulates may be necessary.A risk assessment should be conducted to determine if specific procedures warrant the use of respiratory protection[15].

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and concise operational plan minimizes the risk of accidents and ensures procedural consistency.

Preparation
  • Designate a Work Area : Clearly mark a specific area within a chemical fume hood for the handling of 2-[(2-Bromobenzyl)thio]acetohydrazide[14].

  • Assemble Materials : Before starting, ensure all necessary equipment, including glassware, reagents, and waste containers, are inside the fume hood.

  • Review Emergency Procedures : Locate the nearest safety shower and eyewash station. Ensure you are familiar with your institution's emergency response plan for chemical exposures and spills.

Handling
  • Don PPE : Put on all required personal protective equipment before entering the designated work area.

  • Weighing : If weighing the solid, use a ventilated enclosure or the "tare-add-reweigh" method described in the Engineering Controls section[9].

  • Transfers : When transferring the solid, use a spatula or other appropriate tool to minimize the generation of dust.

  • In Solution : When making solutions, always add the solid to the solvent slowly to avoid splashing. Be aware that mixing with water could generate heat[13].

Post-Handling
  • Decontamination : Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the compound. Use a suitable solvent and cleaning agent as determined by your laboratory's standard operating procedures.

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan: Ensuring Environmental and Personal Safety

As a halogenated organic compound, 2-[(2-Bromobenzyl)thio]acetohydrazide requires specific disposal procedures.

  • Waste Segregation : All waste containing this compound, including contaminated solids, solutions, and disposable labware, must be collected in a designated "Halogenated Organic Waste" container[16]. This waste stream must be kept separate from non-halogenated waste.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-[(2-Bromobenzyl)thio]acetohydrazide," and the appropriate hazard symbols (corrosive, toxic).

  • Spill Management :

    • Small Spills (inside a fume hood) : If a small amount is spilled, it can be cleaned up by trained personnel. Absorb with an inert, dry material (e.g., vermiculite, sand) and place it in the halogenated waste container[16]. The area should then be decontaminated.

    • Large Spills : In the event of a large spill, evacuate the area immediately and follow your institution's emergency procedures for hazardous material spills.

Below is a visual workflow for the safe handling and disposal of 2-[(2-Bromobenzyl)thio]acetohydrazide.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal cluster_post Post-Procedure prep1 Designate Fume Hood Area prep2 Assemble All Materials prep1->prep2 prep3 Review Emergency Procedures prep2->prep3 handling1 Don Full PPE handling2 Weigh Compound Carefully handling1->handling2 handling3 Perform Experiment handling2->handling3 cleanup1 Decontaminate Surfaces & Glassware cleanup2 Segregate Waste cleanup1->cleanup2 disposal1 Collect in Labeled Halogenated Waste Container disposal2 Arrange for Professional Disposal disposal1->disposal2 post1 Doff PPE Correctly post2 Wash Hands Thoroughly post1->post2 cluster_prep cluster_prep cluster_handling cluster_handling cluster_prep->cluster_handling cluster_cleanup cluster_cleanup cluster_handling->cluster_cleanup cluster_disposal cluster_disposal cluster_cleanup->cluster_disposal cluster_post cluster_post cluster_disposal->cluster_post

Caption: Workflow for handling 2-[(2-Bromobenzyl)thio]acetohydrazide.

By adhering to these guidelines, researchers can confidently and safely work with 2-[(2-Bromobenzyl)thio]acetohydrazide, fostering a secure environment for scientific discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.